Product packaging for Bicalutamide-d4(Cat. No.:CAS No. 1185035-71-5)

Bicalutamide-d4

Cat. No.: B563003
CAS No.: 1185035-71-5
M. Wt: 434.4 g/mol
InChI Key: LKJPYSCBVHEWIU-ZDPIWEEJSA-N
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Description

Used as an antiandrogen, antineoplastic (hormonal).>Bicalutamide-d4 is intended for use as an internal standard for the quantification of bicalutamide by GC- or LC-MS. Bicalutamide is a non-steroidal androgen receptor antagonist that binds the androgen receptor (Ki = 12.5 μM;  IC50 = 1.2 μM), preventing its activation and subsequent upregulation of androgen responsive genes by androgenic hormones. Bicalutamide is frequently used to examine the role of androgen receptor inactivation in the proliferation of prostate cancer cells and has served as a molecular template for the design and structural optimization of more selective androgen receptor modulators for androgen therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F4N2O4S B563003 Bicalutamide-d4 CAS No. 1185035-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-ZDPIWEEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678685
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185035-71-5
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bicalutamide-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties, structure, and application of Bicalutamide-d4. This deuterated analog of the non-steroidal antiandrogen, Bicalutamide, serves as a critical internal standard for its quantification in biological matrices.

Core Chemical Properties and Structure

This compound is structurally identical to Bicalutamide, with the exception of four deuterium atoms on the fluorophenyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

PropertyData
Chemical Name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide[1]
Synonyms N-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4; ICI-176334-d4; Casodex-d4[2][3]
Molecular Formula C₁₈H₁₀D₄F₄N₂O₄S[1][3]
Molecular Weight 434.4 g/mol [1][3][4]
CAS Number 1185035-71-5[1][2][3]
Physical State Solid[1][5]
Purity ≥95%[3], ≥99% deuterated forms (d₁-d₄)[1]
Solubility Soluble in DMSO and Methanol[1]
SMILES [2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H][2]
InChI Key LKJPYSCBVHEWIU-ZDPIWEEJSA-N[1][2]

Mechanism of Action: Androgen Receptor Antagonism

Bicalutamide, and by extension its deuterated form, functions as a pure, non-steroidal androgen receptor (AR) antagonist.[1][6] It competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the activation of androgen-responsive genes that are crucial for prostate cell proliferation and survival. This mechanism is fundamental to its therapeutic use in treating prostate cancer.[6]

Bicalutamide_Mechanism_of_Action cluster_cell Target Cell (e.g., Prostate Cancer Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds & Activates AR_Active Activated AR Complex Bicalutamide_d4 This compound Bicalutamide_d4->AR Competitively Binds & Inhibits ARE Androgen Response Element (on DNA) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates AR_Active->ARE Translocates & Binds AR_Active->ARE

Bicalutamide's competitive antagonism of the Androgen Receptor.

Experimental Protocols

Use as an Internal Standard for Quantification

This compound is primarily intended for use as an internal standard for the quantification of bicalutamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Objective: To accurately quantify the concentration of Bicalutamide in a biological matrix (e.g., plasma, serum).

Methodology:

  • Sample Preparation: A known amount of this compound solution is spiked into the biological sample containing the unknown quantity of Bicalutamide.

  • Extraction: The Bicalutamide and this compound are extracted from the biological matrix using an appropriate solvent (e.g., through liquid-liquid extraction or solid-phase extraction).

  • Analysis by LC-MS/MS:

    • The extracted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).

    • The two compounds are separated chromatographically.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bicalutamide and this compound (Multiple Reaction Monitoring - MRM).

  • Quantification: The ratio of the peak area of Bicalutamide to the peak area of this compound is calculated. This ratio is then used to determine the concentration of Bicalutamide in the original sample by comparing it to a standard curve prepared with known concentrations of Bicalutamide and a constant concentration of this compound.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Unknown Bicalutamide Conc.) Spike Spike with known amount of this compound Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS MRM Monitor Specific Ion Transitions (MRM) LCMS->MRM PeakRatio Calculate Peak Area Ratio (Bicalutamide / this compound) MRM->PeakRatio StdCurve Compare to Standard Curve PeakRatio->StdCurve Concentration Determine Bicalutamide Concentration StdCurve->Concentration

Workflow for Bicalutamide quantification using this compound.
Synthesis Outline

The synthesis of this compound follows established routes for Bicalutamide, utilizing a deuterated starting material. A common industrial synthesis involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The resulting epoxide ring is then opened by a deuterated fluorothiophenol, and a subsequent oxidation step yields the final product.[9]

Key Steps:

  • Amide Formation: Reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride.

  • Epoxidation: Formation of an epoxide from the acrylamide intermediate.

  • Thioether Formation: Ring-opening of the epoxide with 4-fluoro-d4-thiophenol.

  • Oxidation: Oxidation of the resulting thioether to a sulfone to yield this compound.

Detailed synthetic procedures for analogous non-deuterated compounds can be found in the literature, providing a template for this synthesis.[9][10] It's important to note that reaction conditions may require optimization for the deuterated analog.

References

Bicalutamide-d4 (CAS RN: 1185035-71-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Bicalutamide-d4, a deuterated analog of the non-steroidal antiandrogen, Bicalutamide. This guide covers its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and use as an internal standard in bioanalytical methods.

Core Compound Data

This compound is a stable, isotopically labeled form of Bicalutamide, where four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Bicalutamide in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1185035-71-5
Molecular Formula C₁₈H₁₀D₄F₄N₂O₄S
Molecular Weight 434.4 g/mol
Synonyms N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d₄)sulfonyl]-2-hydroxy-2-methyl-propanamide, Casodex-d4, ICI-176334-d4
Appearance Solid
Purity ≥95%
Solubility Soluble in DMSO and Methanol.
Pharmacokinetics of Bicalutamide (Unlabeled)

While specific pharmacokinetic data for this compound is not extensively published due to its primary use as an internal standard, the pharmacokinetic profile of unlabeled Bicalutamide provides a crucial reference.

ParameterValue
Bioavailability Well-absorbed, absolute bioavailability unknown
Protein Binding ~96%
Metabolism Hepatic, primarily via oxidation and glucuronidation (CYP3A4 is involved in the oxidation of the active (R)-enantiomer)
Elimination Half-life Approximately 5.8 days after a single dose, and 7-10 days with continuous administration
Excretion Primarily in urine and feces as metabolites

Mechanism of Action and Signaling Pathways

Bicalutamide is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their downstream signaling effects.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide are depicted below. Under normal conditions, androgen binding to the AR in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in prostate cell growth and survival. Bicalutamide competitively binds to the AR, preventing this cascade.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits AR_complex_n Androgen-AR Complex AR_complex->AR_complex_n Translocation ARE Androgen Response Element (ARE) AR_complex_n->ARE Binds Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Activates

Bicalutamide's inhibition of androgen receptor signaling.
Signaling Pathways in Bicalutamide Resistance

The development of resistance to Bicalutamide is a significant clinical challenge. Several signaling pathways have been implicated in this process, often leading to the reactivation of androgen receptor signaling or bypassing the need for it.

One key mechanism of resistance involves the activation of the Estrogen Receptor α (ERα)-Nuclear Factor E2-related factor 2 (NRF2) signaling axis.[1] This pathway can promote the expression of genes associated with bicalutamide resistance.

cluster_cell Prostate Cancer Cell Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Activates ERE Estrogen Response Element (in NRF2 promoter) ERa->ERE Binds to NRF2 NRF2 Transcription ERE->NRF2 Promotes Resistance_Genes Bicalutamide Resistance Genes NRF2->Resistance_Genes Upregulates

ERα-NRF2 signaling in Bicalutamide resistance.

Experimental Protocols

Synthesis of this compound

Step 1: Deuteration of 4-Fluorothiophenol

The first step involves the deuteration of the aromatic ring of 4-fluorothiophenol. This can be achieved via a catalytic hydrogen-deuterium exchange reaction.

  • Reactants: 4-Fluorothiophenol, Deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-fluorothiophenol in an appropriate solvent.

    • Add a catalytic amount of 5% Pt/C.

    • Introduce a significant excess of D₂O to the reaction mixture.

    • The reaction is carried out under a hydrogen atmosphere (catalytic amount) and heated to facilitate the exchange.

    • The reaction progress is monitored by ¹H NMR spectroscopy until the aromatic protons are replaced by deuterium.

    • Upon completion, the catalyst is filtered off, and the deuterated product, 4-fluorothiophenol-d₄, is isolated and purified.

Step 2: Synthesis of this compound

The synthesis of Bicalutamide typically involves the reaction of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with a thiophenol derivative, followed by oxidation.

  • Reactants: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, 4-fluorothiophenol-d₄ (from Step 1), a suitable base (e.g., sodium hydride), and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

  • Procedure:

    • In an anhydrous aprotic solvent (e.g., THF), 4-fluorothiophenol-d₄ is deprotonated with a base like sodium hydride at 0°C to form the corresponding thiolate.

    • N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, dissolved in the same solvent, is added dropwise to the thiolate solution.

    • The reaction mixture is stirred at room temperature until the epoxide ring-opening is complete, forming the sulfide intermediate.

    • The reaction is quenched, and the sulfide intermediate is isolated and purified.

    • The purified sulfide is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like m-CPBA to convert the sulfide to a sulfone.

    • The final product, this compound, is purified by chromatography.

cluster_synthesis This compound Synthesis Workflow Start 4-Fluorothiophenol Deuteration Catalytic H/D Exchange (Pt/C, D₂O) Start->Deuteration Intermediate1 4-Fluorothiophenol-d₄ Deuteration->Intermediate1 Coupling Epoxide Ring Opening Intermediate1->Coupling Epoxide N-(4-cyano-3-(trifluoromethyl)phenyl) -2-methyloxirane-2-carboxamide Epoxide->Coupling Intermediate2 Sulfide Intermediate-d₄ Coupling->Intermediate2 Oxidation Oxidation (m-CPBA) Intermediate2->Oxidation Final_Product Bicalutamide-d₄ Oxidation->Final_Product

Proposed synthesis workflow for this compound.
Quantification of Bicalutamide in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Bicalutamide in human plasma using this compound as an internal standard (IS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known concentration of this compound (IS) solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute to precipitate the plasma proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to achieve good separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Bicalutamide) e.g., m/z 429.1 → 255.1
MRM Transition (this compound) e.g., m/z 433.1 → 255.1
Ion Source Temperature Optimized for the instrument
Collision Energy Optimized for each transition

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Bicalutamide to this compound against the concentration of Bicalutamide standards.

  • The concentration of Bicalutamide in the unknown samples is then determined from this calibration curve.

cluster_workflow LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Quantification Quantification using Calibration Curve LC_MS_Analysis->Quantification

Workflow for Bicalutamide quantification using this compound.

Conclusion

This compound is an essential tool for the accurate quantification of Bicalutamide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable measurements of drug concentrations, which is critical for pharmacokinetic and drug metabolism studies. Understanding the mechanism of action of Bicalutamide and the signaling pathways involved in resistance is crucial for the development of new therapeutic strategies for prostate cancer. The experimental protocols provided in this guide offer a framework for the synthesis and application of this important research compound.

References

Bicalutamide-d4: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Bicalutamide-d4. This deuterated analog of Bicalutamide serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the active pharmaceutical ingredient. This document will delve into the analytical techniques used to confirm its identity, purity, and isotopic enrichment, providing detailed experimental protocols and visual representations of key processes.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical data on its chemical and physical properties. The following tables summarize the typical quantitative information found, compiled from various sources.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 1185035-71-5[1]
Molecular Formula C₁₈H₁₀D₄F₄N₂O₄S[1]
Molecular Weight 434.40 g/mol [1]
Appearance A solid[2]
Solubility Soluble in DMSO and Methanol[2]

Table 2: Purity and Isotopic Enrichment

ParameterSpecificationSource
Purity (by HPLC) ≥95%[1]
Deuterated Forms ≥99% (d₁-d₄)[2]

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and separating it from potential impurities.

Methodology:

A validated Reverse Phase High-Performance Liquid Chromatographic (RP-HPLC) method is employed for the estimation of Bicalutamide in bulk and pharmaceutical dosage forms.[3]

  • Instrumentation: An HPLC system equipped with a UV-Vis or PDA detector is used.

  • Column: A common choice is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.8) and acetonitrile in a specific ratio (e.g., 50:50 v/v).[4][5]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[4][5]

  • Detection Wavelength: Detection is typically performed at 270 nm.[4]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent like methanol or a mixture of methanol and acetonitrile.[5] This stock solution is then further diluted with the mobile phase to achieve a desired concentration for injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare this compound Standard Solution Sample_Dilution Dilute to Working Concentration Standard_Preparation->Sample_Dilution Dilution Injection Inject Sample into HPLC System Sample_Dilution->Injection Analysis Separation Separation on C18 Column Injection->Separation Elution with Mobile Phase Detection UV Detection (270 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity_Calculation Calculate Purity (Peak Area %) Chromatogram->Purity_Calculation

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and its isotopic labeling pattern. This compound is frequently used as an internal standard for the quantification of Bicalutamide by GC- or LC-MS.[2]

Methodology (LC-MS/MS):

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be employed.

  • Mass Transitions: For quantification of Bicalutamide using this compound as an internal standard, specific multiple reaction monitoring (MRM) transitions are monitored. For Bicalutamide, a common transition is m/z 429.2 → 255.0.[6]

  • Sample Preparation: Plasma or other biological samples are typically subjected to protein precipitation followed by chromatographic separation before introduction into the mass spectrometer.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample_Extraction Extract Bicalutamide and This compound from Matrix LC_Separation Chromatographic Separation Sample_Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Quantification Quantify Bicalutamide using This compound Internal Standard MS_Detection->Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the positions of the deuterium atoms.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Solvents: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.

  • Experiments: ¹H NMR and ¹³C NMR are standard experiments. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms successful labeling. NOESY experiments can provide insights into the conformational preferences of the molecule in solution.[7]

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide is a non-steroidal anti-androgen that functions by competitively inhibiting the androgen receptor (AR).[8][9] This blockade prevents the receptor's activation by androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.[8][10]

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Translocates to Nucleus Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding DNA DNA (Androgen Response Element) AR_Androgen_Complex->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Promotes

References

The Role of Bicalutamide-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Bicalutamide-d4 as an internal standard in the quantitative bioanalysis of the non-steroidal anti-androgen drug, bicalutamide. This document outlines the foundational principles of its use, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and the rationale behind its efficacy in ensuring accurate and precise drug quantification in biological matrices.

Core Concepts: Bicalutamide and the Internal Standard Method

Bicalutamide is a potent anti-androgen agent used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote tumor growth. Accurate measurement of bicalutamide concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

To achieve reliable quantification in complex biological samples, a robust analytical methodology is required. The internal standard (IS) method is a cornerstone of quantitative analysis, designed to correct for variability during sample preparation and instrumental analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of bicalutamide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard in mass spectrometry-based assays.

The core principle is that this compound is chemically almost identical to bicalutamide. This similarity ensures that it behaves in a nearly identical manner during all stages of the analytical process, including:

  • Extraction: It has similar solubility and partitioning characteristics, meaning it will be extracted from the biological matrix (e.g., plasma) with the same efficiency as the native bicalutamide. Any loss of analyte during this step will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: In liquid chromatography, it co-elutes with bicalutamide, meaning they have virtually the same retention time. This is because the substitution of hydrogen with deuterium has a negligible effect on the molecule's polarity and interaction with the stationary phase.

  • Ionization: In the mass spectrometer's ion source, it ionizes with the same efficiency as bicalutamide. This is critical for correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.

The crucial difference lies in its mass. The four deuterium atoms give this compound a molecular weight that is four Daltons higher than bicalutamide. This mass difference allows the mass spectrometer to detect and quantify the two compounds independently, even though they elute from the chromatography column at the same time.

By adding a known concentration of this compound to every sample and standard at the beginning of the workflow, the ratio of the analyte's response (peak area) to the internal standard's response is calculated. This ratio is then used for quantification. Because both compounds are affected proportionally by variations in the procedure, their ratio remains constant, leading to highly accurate and precise results.

Signaling Pathway and Analytical Workflow Diagrams

The following diagrams illustrate the key biological and analytical processes.

Bicalutamide Mechanism of Action cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus AR Androgen Receptor (AR) DNA DNA AR->DNA Translocates to Nucleus Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Blocks Androgens Androgens (Testosterone, DHT) Androgens->AR Binds & Activates GeneTranscription Gene Transcription (for cell growth) DNA->GeneTranscription Initiates Tumor Growth Tumor Growth GeneTranscription->Tumor Growth Promotes

Caption: Bicalutamide competitively blocks androgen binding to the Androgen Receptor.

Bioanalytical Workflow Using this compound Plasma 1. Plasma Sample (Unknown Bicalutamide Conc.) Add_IS 2. Add Known Amount of This compound (IS) Plasma->Add_IS Precipitate 3. Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject

Caption: Sample preparation workflow for bicalutamide quantification.

Principle of LC-MS/MS Detection cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MS/MS) LC LC Column Analyte + IS mixture injected Co-elution at same Retention Time (RT) MS1 Quadrupole 1 (Q1) Selects Precursor Ions Bicalutamide (m/z 431.0) This compound (m/z 435.0) LC:f1->MS1 Enters Ion Source MS2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS1:b_pre->MS2 MS1:d4_pre->MS2 MS3 Quadrupole 3 (Q3) Selects Product Ions Bicalutamide Product (m/z 217.0) This compound Product (m/z 221.0) MS2->MS3 Detector Detector Quantifies Product Ions MS3:b_pro->Detector MS3:d4_pro->Detector

Caption: Isotopic differentiation in tandem mass spectrometry.

Experimental Protocol: Quantification of Bicalutamide in Human Plasma

This section provides a detailed methodology for the quantification of bicalutamide in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.[1]

Materials and Reagents
  • Bicalutamide reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Control human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of bicalutamide and this compound in methanol.

  • Working Stock Mixture: Prepare a mixed working stock of bicalutamide in methanol.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to obtain the final working concentration (e.g., 50 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike control human plasma with the bicalutamide working stock to prepare a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of quality control samples (low, mid, high).[1]

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (standard, QC, or unknown).

  • Add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of methanol to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.[1]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[1]

Liquid Chromatography Conditions
ParameterValue
LC System UPLC or HPLC system
Column Phenomenex Synergi Polar-RP or equivalent
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Methanol
Gradient Linear gradient from 65% B to 70% B (0-4 min), then to 95% B (4-6 min), hold at 95% B (6-8 min), return to 65% B (at 8.1 min).[1]
Flow Rate Variable, depending on column dimensions
Column Temp. 40 °C
Injection Vol. 10 µL
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
IS Voltage 5000 V
Probe Temperature 500 °C
Declustering Potential 60 V (for both Bicalutamide and this compound)[1]
Collision Energy 30 V (for both Bicalutamide and this compound)[1]

Data Presentation

The following tables summarize the key quantitative parameters for a validated bioanalytical method using this compound.

Table 1: Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Bicalutamide 431.0 217.0 ESI+[1]

| this compound (IS) | 435.0 | 221.0 | ESI+[1] |

Table 2: Method Validation Summary

Parameter Result
Linearity Range 1 - 1,000 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Accuracy 92.8% - 107.7%[1][2]
Precision (%CV) < 15.3% at LLOQ[1][2]
Analyte Recovery 77.2% - 115.2%[1]
Matrix Effect -35.2% to 0.6%[1]

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |

Conclusion

This compound serves as the gold standard internal standard for the bioanalysis of bicalutamide. Its mechanism of action is rooted in its physicochemical similarity to the parent drug, which allows it to track and correct for procedural variability with high fidelity. The mass difference introduced by deuterium labeling enables distinct detection by mass spectrometry, ensuring that it does not interfere with the measurement of the analyte. The use of this compound in a well-validated LC-MS/MS method, as detailed in this guide, provides researchers, clinicians, and drug developers with a robust, accurate, and precise tool for quantifying bicalutamide in biological systems.

References

Bicalutamide vs. Bicalutamide-d4: A Technical Guide to Isotopic Labeling in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Bicalutamide and its deuterated analogue, Bicalutamide-d4, with a focus on their molecular weight differences and the critical role of isotopic labeling in modern bioanalytical methodologies. This document will detail the physicochemical properties, outline a comprehensive experimental protocol for quantification, and illustrate the underlying biological mechanism and analytical workflow.

Core Physicochemical Properties

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] this compound is a deuterated version of Bicalutamide, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a powerful tool in analytical chemistry, particularly in mass spectrometry-based quantification, as it minimally alters the chemical properties of the molecule while significantly increasing its mass. This mass difference allows this compound to be used as an ideal internal standard in pharmacokinetic and bioequivalence studies.

PropertyBicalutamideThis compound
Molecular Formula C₁₈H₁₄F₄N₂O₄SC₁₈H₁₀D₄F₄N₂O₄S
Molecular Weight 430.37 g/mol 434.40 g/mol [2]
Monoisotopic Mass 430.061032 u434.086147 u
Key Application Active Pharmaceutical IngredientInternal Standard for Bioanalysis[1]

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[2] In normal physiological processes, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival. Bicalutamide disrupts this pathway by binding to the AR, preventing androgen binding and subsequent nuclear translocation and gene transcription.[2] This ultimately leads to a reduction in prostate cancer cell proliferation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Initiates Bicalutamide_Block->AR_dimer Blocks

Caption: Bicalutamide's mechanism of action as an androgen receptor antagonist.

Experimental Protocol: Quantification of Bicalutamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical bioanalytical method for the accurate quantification of Bicalutamide in human plasma, employing this compound as an internal standard (IS). This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.[3][4]

1. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on which provides better sensitivity for Bicalutamide.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Bicalutamide and this compound. This provides high selectivity and sensitivity.

    • Bicalutamide Transition: m/z 431.1 → 255.1

    • This compound Transition: m/z 435.1 → 259.1

  • Data Analysis: The peak area ratio of the analyte (Bicalutamide) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Bicalutamide in the unknown plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with IS Plasma->Spike IS This compound (IS) IS->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Determination) MS->Data

Caption: Bioanalytical workflow for Bicalutamide quantification in plasma.

Conclusion

The use of deuterated internal standards, such as this compound, is a cornerstone of modern bioanalytical research. The distinct mass difference between the analyte and its isotopically labeled counterpart allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. This technical guide has provided a comprehensive overview of the molecular weight differences between Bicalutamide and this compound, detailed its application in a robust LC-MS/MS method, and illustrated the fundamental mechanism of action of Bicalutamide. These principles and methodologies are essential for researchers and scientists in the field of drug development and pharmacokinetic analysis.

References

Isotopic Purity of Bicalutamide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Bicalutamide-d4, a deuterated analog of Bicalutamide. This compound is crucial as an internal standard for the accurate quantification of Bicalutamide in biological matrices during pharmacokinetic and metabolic studies.[1][2][3] The stability of the deuterium labels prevents in-source fragmentation or exchange, ensuring reliable data in mass spectrometry-based assays. This document outlines the quantitative specifications for isotopic purity, details the experimental protocols for its determination, and illustrates relevant biological and analytical workflows.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard. Suppliers typically provide a certificate of analysis detailing the extent of deuteration. The data is often presented as a percentage of deuterated forms or a minimum purity level.

Supplier/SourcePurity SpecificationCAS NumberMolecular FormulaFormula Weight
Cayman Chemical≥99% deuterated forms (d₁-d₄)1185035-71-5C₁₈H₁₀D₄F₄N₂O₄S434.4
Santa Cruz Biotechnology≥95%1185035-71-5C₁₈H₁₀D₄F₄N₂O₄S434.40

Note: Data is sourced from publicly available technical information sheets.[1][4] Researchers should always refer to the lot-specific certificate of analysis for precise data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a deuterated sample.[5][7]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. While extensive separation may not be necessary for a pure standard, chromatography ensures that any potential impurities do not interfere with the analysis.[8][9]

  • Mass Spectrometric Analysis:

    • The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

    • Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[5]

    • The high resolution of the instrument allows for the separation of the peaks corresponding to the different isotopologues:

      • d₀ (unlabeled Bicalutamide)

      • d₁ (one deuterium)

      • d₂ (two deuteriums)

      • d₃ (three deuteriums)

      • d₄ (fully deuterated Bicalutamide)

  • Data Analysis:

    • The isotopic peaks for this compound and its lesser-deuterated counterparts are identified in the mass spectrum.

    • The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak.

    • The isotopic purity is calculated based on the ratio of the desired deuterated species (d₄) to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR, provides detailed structural information and can be used to assess the degree of deuteration.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not contain protons in the regions of interest.

  • ¹H-NMR Analysis:

    • A proton NMR spectrum is acquired.

    • In a fully deuterated sample, the signals corresponding to the positions where deuterium atoms have replaced hydrogen atoms should be absent or significantly diminished.

    • The isotopic purity is determined by comparing the integration of any residual proton signals at the deuteration sites to the integration of a proton signal at a non-deuterated position within the molecule, which serves as an internal reference.[6]

  • ²H-NMR (Deuterium NMR) Analysis:

    • A deuterium NMR spectrum can also be acquired to confirm the presence and location of the deuterium labels. This provides complementary information to the ¹H-NMR data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Processing & Analysis cluster_3 Purity Calculation prep This compound Standard solv Dissolve in Appropriate Solvent (e.g., Methanol, DMSO-d6) prep->solv lcms LC-HRMS Analysis solv->lcms nmr NMR Spectroscopy (¹H and/or ²H) solv->nmr ms_data Extract Ion Chromatograms & Integrate Isotopologue Peaks lcms->ms_data nmr_data Integrate Residual ¹H Signals & Compare to Reference Peak nmr->nmr_data purity Calculate Isotopic Purity (%) and Isotopologue Distribution ms_data->purity nmr_data->purity

Caption: Workflow for Isotopic Purity Determination.

Bicalutamide Metabolism Pathway

Understanding the metabolism of Bicalutamide is essential to appreciate the role of a stable isotopic internal standard in clinical and preclinical studies. Bicalutamide is a racemic mixture, and its enantiomers are metabolized differently.[10][11][12]

G cluster_R (R)-Bicalutamide Pathway (Active, Slow Metabolism) cluster_S (S)-Bicalutamide Pathway (Inactive, Rapid Metabolism) Bica Racemic Bicalutamide R_Bica (R)-Bicalutamide (Active Enantiomer) Bica->R_Bica S_Bica (S)-Bicalutamide (Inactive Enantiomer) Bica->S_Bica R_Hydroxy (R)-Hydroxybicalutamide R_Bica->R_Hydroxy CYP3A4 (Hydroxylation) R_Bica_Gluc (R)-Bicalutamide Glucuronide (Minor) R_Bica->R_Bica_Gluc Glucuronidation R_Gluc (R)-Hydroxybicalutamide Glucuronide (Inactive) R_Hydroxy->R_Gluc UGT1A9 (Glucuronidation) Excretion Excretion (Urine & Feces) R_Gluc->Excretion R_Bica_Gluc->Excretion S_Gluc (S)-Bicalutamide Glucuronide (Inactive) S_Bica->S_Gluc Glucuronidation (Primary Route) S_Gluc->Excretion

Caption: Stereoselective Metabolism of Bicalutamide.

References

Bicalutamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Bicalutamide-d4, a deuterated analog of the widely used non-steroidal antiandrogen, Bicalutamide. This document details commercially available sources, pricing considerations, and outlines key experimental methodologies.

This compound serves as a crucial internal standard for the quantitative analysis of Bicalutamide in various biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Its structural similarity to Bicalutamide, with the strategic replacement of four hydrogen atoms with deuterium, allows for its distinction in mass spectrometry-based assays without altering its chemical behavior significantly.

Commercial Suppliers and Pricing

The availability of research-grade this compound is essential for preclinical and clinical research. Several reputable suppliers offer this compound, often with detailed certificates of analysis. While pricing is subject to change and may vary based on quantity and purity, the following table summarizes key suppliers and provides an overview of their product specifications. For the most current pricing, it is recommended to visit the suppliers' websites or contact them directly.

SupplierCAS NumberPurityAvailable Quantities
Cayman Chemical1185035-71-5≥99% deuterated forms (d1-d4)500 µg, 1 mg
Santa Cruz Biotechnology1185035-71-5≥95%Inquire
LGC Standards1185035-71-5Not specifiedInquire
Simson Pharma Limited1185035-71-5Not specifiedInquire

Bicalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that regulate cell growth and proliferation. Bicalutamide disrupts this pathway by binding to the AR, preventing the binding of androgens and subsequent downstream signaling.[1]

Bicalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Bicalutamide This compound Bicalutamide->AR Blocks Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Bicalutamide's disruption of the androgen receptor signaling pathway.

Experimental Protocols

Synthesis of Bicalutamide (Representative)

Materials:

  • 4-Cyano-3-(trifluoromethyl)aniline

  • Methacryloyl chloride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • 4-Fluorothiophenol

  • Sodium hydroxide (NaOH)

  • Solvents (e.g., acetone, dichloromethane)

Procedure:

  • Amide Formation: React 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in a suitable solvent to form the corresponding amide.

  • Epoxidation: Treat the resulting amide with an epoxidizing agent like m-CPBA to form the epoxide.

  • Ring Opening: The epoxide ring is then opened by reacting it with 4-fluorothiophenol in the presence of a base.

  • Oxidation: The resulting thioether is oxidized to the sulfone using an oxidizing agent to yield Bicalutamide.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Bicalutamide.

Synthesis_Workflow Start Starting Materials (4-Cyano-3-(trifluoromethyl)aniline, Methacryloyl chloride) Amide Amide Formation Start->Amide Epoxidation Epoxidation Amide->Epoxidation Ring_Opening Ring Opening with 4-Fluorothiophenol Epoxidation->Ring_Opening Oxidation Oxidation to Sulfone Ring_Opening->Oxidation Purification Purification Oxidation->Purification Final_Product Bicalutamide Purification->Final_Product

A generalized workflow for the synthesis of Bicalutamide.
Quality Control: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Bicalutamide and its deuterated analog. The following is a representative HPLC method that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 270 nm

    • Column temperature: Ambient

  • Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

This logical diagram outlines the key steps in a typical HPLC quality control workflow.

HPLC_Workflow Start Prepare Mobile Phase & Equilibrate System Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Inject_Standards Inject Standards Prepare_Standards->Inject_Standards Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Analyze_Data Analyze Chromatogram & Calculate Purity Generate_Curve->Analyze_Data Inject_Sample->Analyze_Data Result Purity Report Analyze_Data->Result

A logical workflow for HPLC-based quality control analysis.

References

Bicalutamide-d4: A Comprehensive Safety and Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Bicalutamide-d4, a deuterated analog of the non-steroidal anti-androgen, Bicalutamide. The information presented herein is curated for professionals in research and drug development, offering a consolidated resource for safety assessment and experimental design. This document summarizes key quantitative safety data, outlines relevant experimental protocols for toxicological assessment, and visualizes the core signaling pathway associated with the pharmacological action of Bicalutamide.

Section 1: Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for this compound and its parent compound, Bicalutamide, as compiled from various Safety Data Sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₈H₁₀D₄F₄N₂O₄S[1][2]
Molecular Weight 434.4 g/mol [1][2][3]
CAS Number 1185035-71-5[1][2]
Appearance White to Off-White Solid[1]
Solubility Soluble in DMSO and Methanol.[1] Practically insoluble in water.[4][1][4][5]
Melting Point Not determined[6]
Boiling Point Not determined[6]
pKa' ~12[7]
Table 2: Toxicological Data
TestResultSpeciesSource
Acute Oral LD50 >2000 mg/kgRat[6][4]
Acute Oral LD50 >2000 mg/kgMouse[4]
Acute Intraperitoneal LD50 >2000 mg/kgRat[4]
Table 3: Hazard Classifications
HazardClassificationSource
Carcinogenicity Suspected of causing cancer (Category 2)[6][8][9]
Skin Irritation Causes skin irritation (Category 2)[6][9]
Eye Irritation Causes serious eye irritation (Category 2A)[6][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)[6][9]
Reproductive Toxicity May damage fertility or the unborn child (Category 1B)[8][9]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Chronic 1)[8][9]

Section 2: Experimental Protocols for Safety Assessment

The hazard classifications listed in Table 3 are typically determined through standardized experimental protocols. The following are summaries of the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[1][8]

  • Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity to classify the substance.[1]

  • Test Animals: Typically, rats of a single sex (usually females) are used.[1]

  • Procedure:

    • Animals are fasted prior to dosing.[1]

    • The substance is administered orally in a single dose via gavage.[1]

    • The test begins with a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

    • Subsequent dosing steps are determined by the presence or absence of mortality in the previously dosed group.[1]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed, allowing for classification into a GHS category.[8]

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[11][9][12]

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[11][9]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[12]

    • After a defined exposure period, the substance is removed, and the tissue is incubated.[12]

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.[11]

  • Endpoint: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[12]

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[13]

  • Principle: The substance is applied to the eye of a test animal, and the effects are observed and scored.[13]

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.[14]

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14]

  • Observations: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are scored according to a standardized system.

  • Endpoint: The severity and reversibility of the ocular reactions determine the classification of the substance as an irritant or corrosive.[13]

Carcinogenicity - OECD 451 (Carcinogenicity Studies)

This long-term study is designed to assess the carcinogenic potential of a substance following repeated exposure over a major portion of the animal's lifespan.[6]

  • Principle: To observe test animals for the development of neoplastic lesions during or after exposure to various doses of a test substance.

  • Test Animals: Typically rats or mice of both sexes are used.

  • Procedure:

    • At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.

    • The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. A full histopathological examination is performed on all animals at the end of the study.[6]

  • Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.[6]

Section 3: Signaling Pathway and Mechanism of Action

Bicalutamide, the parent compound of this compound, is a non-steroidal anti-androgen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[15][16][17]

Androgen Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the androgen receptor and the inhibitory action of Bicalutamide.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR_inactive Androgen Receptor (inactive) Testosterone->AR_inactive Binds to HSP HSP AR_inactive->HSP Dissociates from AR_active Androgen Receptor (active dimer) AR_inactive->AR_active Dimerization Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitively Inhibits ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Translocation Transcription Gene Transcription ARE->Transcription Initiates CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Leads to

References

Methodological & Application

Application Note: Quantification of Bicalutamide in Human Plasma by LC-MS/MS using Bicalutamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of bicalutamide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Bicalutamide-d4, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving bicalutamide.

Introduction

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[1][2][3] Monitoring the plasma concentrations of bicalutamide is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note describes a validated LC-MS/MS method for the accurate quantification of bicalutamide in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition

Bicalutamide exerts its therapeutic effect by disrupting the androgen receptor signaling pathway. In normal physiology, androgens bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival. Bicalutamide, as a competitive antagonist, binds to the AR but does not induce the necessary conformational changes for activation.[3] This prevents AR translocation to the nucleus, DNA binding, and subsequent gene transcription, ultimately leading to an inhibition of tumor progression in androgen-dependent prostate cancer.

Bicalutamide_Pathway Bicalutamide Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer Activated AR Dimer AR->AR_dimer Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Inhibits Activation Bicalutamide->AR_dimer Blocks Translocation Prostate_Cancer_Growth Prostate_Cancer_Growth Bicalutamide->Prostate_Cancer_Growth Inhibits ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription for Cell Growth & Survival ARE->Gene_Transcription Initiates Gene_Transcription->Prostate_Cancer_Growth Leads to

Figure 1: Bicalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Bicalutamide reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 100 mm x 2 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bicalutamide and this compound in methanol at a concentration of 1 mg/mL.[4]

  • Working Standard Solutions: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 µg/mL.[5]

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 50 µL Plasma Sample B Add 200 µL Acetonitrile with this compound (IS) A->B C Vortex for 1 min B->C D Centrifuge at 12,000 rpm for 10 min at 4°C C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Quantification using Calibration Curve H->I J Report Bicalutamide Concentration I->J

Figure 2: Experimental workflow for bicalutamide quantification in plasma.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instrument setups.

ParameterRecommended Condition
LC System
ColumnC18 (e.g., Luna C18, 100 mm x 2 mm, 5 µm)[4]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min[4]
GradientIsocratic or gradient elution can be optimized. A typical start is 70% B.[4]
Injection Volume4 µL[4]
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode (Negative often preferred)[4][6]
MRM TransitionsBicalutamide: m/z 429.2 → 255.0[4][6] This compound: m/z 433.2 → 259.0 (projected)
Declustering Potential (DP)Bicalutamide: ~75 V[4][6]
Collision Energy (CE)Bicalutamide: ~22-30 V[4][5][6]
Dwell Time200-400 ms[4][6]

Method Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for bicalutamide quantification.

Table 1: Calibration Curve and Linearity
ParameterValue
Linearity Range10 - 2000 ng/mL[4][7]
Correlation Coefficient (r²)≥ 0.999[7]
LLOQ10 ng/mL[4][7]
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15%< 15%85-115%
Low201.49 - 5.41[4]2.29 - 6.48[4]97.95 - 103.6[4]
Medium200< 15%< 15%85-115%
High1600< 15%< 15%85-115%
Table 3: Recovery and Matrix Effect
AnalyteMean Extraction Recovery (%)
Bicalutamide94.43 ± 4.52[4]
Internal Standard> 90% (expected)

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of bicalutamide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical and research laboratories conducting pharmacokinetic and therapeutic drug monitoring studies of bicalutamide.

References

Application Notes and Protocols for Bicalutamide-d4 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide is a non-steroidal anti-androgen that acts as a selective antagonist of the androgen receptor (AR).[1] It is a widely used therapeutic agent in the treatment of prostate cancer.[2][3][4] The mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[3][4] This binding prevents receptor activation and the subsequent translocation of the receptor to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote cell growth and proliferation.[2][3][5] Bicalutamide-d4 is a deuterated form of Bicalutamide, primarily used as an internal standard for the quantification of Bicalutamide in various samples by mass spectrometry.[6] However, its structural and functional similarity to Bicalutamide allows for its use in cell culture experiments to study the effects of androgen receptor antagonism, with the deuterium labeling offering a means for metabolic tracing or as a direct substitute for the non-labeled compound in functional assays.

Data Presentation

The following table summarizes quantitative data from various in vitro studies using Bicalutamide, which can serve as a reference for designing experiments with this compound.

Cell LineAssay TypeConcentration/IC50Observed EffectReference
LNCaP/AR(cs)Androgen Receptor AntagonismIC50: 0.16 µMInhibition of androgen receptor[7][8]
LNCaP/AR-lucVP16-AR–mediated transcriptionIC50: 0.35 µMWeak partial antagonism in the presence of R1881[8]
LNCaPCell Adhesion5 µMInhibition of androgen-stimulated cell adhesion[9]
LNCaP, ALVA31, ND1Cell Proliferation0.01 - 4 µMDose-dependent inhibition of proliferation[10]
PC-3, DU-145Cell Viability (MTT Assay)10 - 100 µMReduction in cell viability at higher concentrations and longer incubation times[11]
SUM149Cell ProliferationNot specifiedSignificant reduction in proliferation[12]
IPC-366Cell ProliferationNot specifiedNo significant reduction in proliferation when used as a single agent[12][13]
MDA-kb2Luciferase Reporter AssayNot specifiedInhibition of androgen-mediated luciferase activity[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required concentration and volume: Based on the desired final concentrations for your experiments (typically in the micromolar range), calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 10 mM).

  • Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder to achieve the desired stock concentration. This compound is soluble in DMSO.[6]

  • Ensure complete dissolution: Vortex or gently pipette the solution up and down to ensure the powder is completely dissolved.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Bicalutamide is stable for at least 4 years when stored at 4°C.[6]

Protocol 2: General Protocol for Treating Cells with this compound

This protocol provides a general workflow for treating cultured cells with this compound and assessing its effects.

Materials:

  • Cultured cells of interest (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium

  • Serum-free or charcoal-stripped serum medium (for androgen-sensitive experiments)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for downstream analysis (e.g., cell viability assay kits, lysis buffers for protein or RNA extraction)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Starvation (Optional): For experiments investigating androgen-dependent effects, replace the complete medium with serum-free or charcoal-stripped serum medium for 24 hours prior to treatment to deplete endogenous androgens.

  • Preparation of Working Solutions: Dilute the this compound stock solution to the desired final concentrations in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11] The incubation time will depend on the specific assay and the expected biological response.

  • Downstream Analysis: Following incubation, perform the desired analysis, such as:

    • Cell Viability/Proliferation Assays (e.g., MTT, WST-1, CyQUANT): To assess the effect on cell growth.[7][11]

    • Gene Expression Analysis (qPCR or Western Blot): To measure the expression of androgen-responsive genes (e.g., PSA) or other target proteins.[14]

    • Reporter Gene Assays (e.g., Luciferase): To quantify the activity of the androgen receptor.[9]

    • Cell Adhesion or Migration Assays: To evaluate the impact on cell motility and adhesion.[9]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound in Cell Culture cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates starve_cells Optional: Androgen Starvation seed_cells->starve_cells starve_cells->treat_cells incubation Incubate for a Defined Period analysis Perform Downstream Assays (e.g., Viability, Gene Expression, Reporter Assay) incubation->analysis

Caption: Workflow for using this compound in cell culture.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling and this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Bicalutamide_d4 This compound Bicalutamide_d4->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Promotes

Caption: this compound inhibits androgen receptor signaling.

References

Application Notes and Protocols for Bicalutamide-d4 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Bicalutamide-d4 stock solutions, a critical component for accurate and reproducible in vitro and in vivo studies. This compound, a deuterated analog of the non-steroidal anti-androgen Bicalutamide, is commonly used as an internal standard in quantitative bioanalytical assays.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[1] Proper stock solution preparation is crucial due to its low aqueous solubility. The compound is practically insoluble in water but soluble in several organic solvents.[2][3][4]

Table 1: Solubility of Bicalutamide in Organic Solvents

SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[5]
Dimethylformamide (DMF)20 mg/mL[6]
AcetoneSoluble[2][4]
Tetrahydrofuran (THF)Soluble[2][4]
Ethanol1 - 7 mg/mL[4][6]
MethanolSparingly soluble[2] / Soluble
ChloroformSlightly soluble[2]

Note: Data primarily refers to Bicalutamide, but is a reliable proxy for this compound due to their structural similarity.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mM stock solution, weigh 4.344 mg (Molecular Weight: 434.40 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution, if you weighed 4.344 mg, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

  • Aliquoting: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound stock solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureStabilityContainer
Solid-20°C[6]≥ 4 years[6]Original, tightly sealed vial
Stock Solution (in DMSO)-20°CUp to 6 months[5]Tightly sealed, light-protecting vials
Stock Solution (in Ethanol/DMF)-20°CUp to 6 months[5]Tightly sealed, light-protecting vials
Aqueous SolutionsNot Recommended≤ 1 day[6]N/A

Key Storage Recommendations:

  • Solid Compound: Store the solid this compound at -20°C in its original, tightly sealed container.[6]

  • Stock Solutions: Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Bicalutamide and its deuterated form are sparingly soluble and unstable in aqueous buffers.[6] It is not recommended to store aqueous solutions for more than one day.[6] For experiments requiring aqueous dilutions, prepare them fresh from the organic stock solution immediately before use.

Visualizing the Workflow and Storage Guidelines

To further clarify the experimental process and storage best practices, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Desired Amount equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve verify Visually Verify Dissolution dissolve->verify aliquot Aliquot into Single-Use Vials verify->aliquot end_prep Preparation Complete aliquot->end_prep

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_storage Storage and Handling Guidelines cluster_solid Solid this compound cluster_stock Stock Solution (in Organic Solvent) cluster_aqueous Aqueous Working Solutions solid_storage Store at -20°C in original vial stock_storage Store at -20°C in aliquots Avoid freeze-thaw cycles aqueous_storage Prepare Fresh Before Use Do not store > 24 hours

Caption: Recommended Storage Conditions for this compound.

References

Application of Bicalutamide-d4 in Prostate Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bicalutamide-d4 in prostate cancer research. This compound, a deuterium-labeled analog of the non-steroidal antiandrogen Bicalutamide, serves as an invaluable tool, primarily as an internal standard in quantitative bioanalytical assays. Its application is crucial for the accurate determination of Bicalutamide concentrations in biological matrices, which is essential for pharmacokinetic, metabolism, and bioequivalence studies in the development and clinical use of this important prostate cancer therapeutic.

Introduction to Bicalutamide and the Role of this compound

Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade disrupts the signaling pathway that promotes the growth of prostate cancer cells, making Bicalutamide a cornerstone in the hormonal therapy of prostate cancer.[1]

To ensure the safety and efficacy of Bicalutamide, it is imperative to accurately measure its concentration in biological samples. This compound is the ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard should have similar physicochemical properties, extraction recovery, and chromatographic retention time to the analyte, but a different mass-to-charge ratio (m/z) for distinct detection.[2] Deuterium-labeled standards like this compound fulfill these criteria, enabling precise and accurate quantification by correcting for variability during sample preparation and analysis.

Key Applications of this compound

The primary application of this compound in prostate cancer research is as an internal standard for the quantitative analysis of Bicalutamide in various biological matrices. This is fundamental to several areas of study:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Bicalutamide in preclinical and clinical settings. This compound allows for the precise measurement of Bicalutamide concentrations over time, which is essential for defining dosing regimens.[3]

  • Metabolism Studies: Investigating the metabolic fate of Bicalutamide. The drug is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation. This compound helps in accurately quantifying the parent drug alongside its metabolites.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Bicalutamide to ensure they meet regulatory standards for therapeutic equivalence.[4]

  • Therapeutic Drug Monitoring (TDM): In some clinical scenarios, monitoring Bicalutamide levels in patients can help optimize dosage and improve therapeutic outcomes.

Quantitative Data and Analytical Parameters

The following tables summarize key quantitative data for the analysis of Bicalutamide using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters for Bicalutamide and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)
BicalutamideNegative ESI429.0 - 429.2255.0
This compoundNegative ESI433.0 - 433.2259.0

Data compiled from representative LC-MS/MS methods. Exact m/z values may vary slightly depending on the instrument and conditions.

Table 2: Chromatographic Conditions for Bicalutamide Analysis

ParameterRepresentative Condition 1Representative Condition 2
LC Column Luna C18 (100 x 2 mm, 5 µm)[4]Waters XBridge C18 (75 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A: Distilled WaterB: Acetonitrile (30:70 v/v)[4]A: AcetonitrileB: 0.4% Formic Acid (80:20 v/v)[5]
Flow Rate 0.3 mL/min[4]0.8 mL/min[5]
Retention Time Bicalutamide: ~1.42 min[4]Bicalutamide: <2.5 min[5]
Run Time 4 min[4]<3 min[5]

Table 3: Calibration and Quality Control Parameters

ParameterValue Range
Linearity Range 1 - 1000 ng/mL[1]
Lower Limit of Quantitation (LLOQ) 1 ng/mL[1]
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Experimental Protocols

This section provides detailed protocols for the quantification of Bicalutamide in human plasma using this compound as an internal standard. These are generalized methods based on published literature and should be optimized for specific laboratory conditions and instrumentation.

Preparation of Stock and Working Solutions
  • Bicalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Bicalutamide in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

  • Bicalutamide Working Solutions: Serially dilute the Bicalutamide stock solution with methanol or acetonitrile to prepare working solutions for calibration standards and quality controls (QCs).[4]

  • This compound IS Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 5 µg/mL). This solution will be used for spiking into plasma samples.[1]

Sample Preparation from Human Plasma (Protein Precipitation Method)

This is a common and efficient method for extracting Bicalutamide from plasma.[5]

  • Label 1.5 mL polypropylene microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Spike with the Bicalutamide working solutions for calibration standards and QCs. For blank and unknown samples, add an equivalent volume of the dilution solvent.

  • Add a specified volume of the this compound IS working solution to all tubes except the blank.

  • Add 200 µL of acetonitrile (or another suitable protein precipitation solvent) to each tube.[5]

  • Vortex mix for 30 seconds to 1 minute to precipitate plasma proteins.[4]

  • Centrifuge at high speed (e.g., 12,000 - 14,000 rpm) for 5-10 minutes at 4°C.[4][5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system. A dilution step with the mobile phase may be performed if necessary.[4]

LC-MS/MS Analysis
  • LC System: An HPLC or UPLC system equipped with a suitable C18 reversed-phase column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Instrument Method: Set up the LC gradient (or isocratic flow), flow rate, and column temperature. Set the mass spectrometer to operate in negative ESI mode and create a Multiple Reaction Monitoring (MRM) method using the transitions specified in Table 1. Optimize source-dependent and compound-dependent parameters for both Bicalutamide and this compound.[4]

  • Analysis Sequence: Inject a blank sample, followed by the calibration curve standards from the lowest to the highest concentration. Inject QCs at regular intervals throughout the sequence, followed by the unknown samples.

Visualizations

Bicalutamide Signaling Pathway in Prostate Cancer

Bicalutamide_Pathway Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Bicalutamide Bicalutamide Bicalutamide->AR Inhibits Gene Gene Transcription (e.g., PSA) ARE->Gene Initiates Growth Cell Growth & Survival Gene->Growth

Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plasma Plasma Sample (50 µL) Spike_IS Spike this compound (IS) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quant Quantification (Peak Area Ratio vs. Cal Curve) LCMS->Quant PK_Params Pharmacokinetic Parameter Calculation Quant->PK_Params

Caption: Workflow for quantifying Bicalutamide in plasma using this compound.

Conclusion

This compound is an essential tool for the robust and reliable quantification of Bicalutamide in prostate cancer research. Its use as an internal standard in LC-MS/MS assays ensures high accuracy and precision, which are critical for pharmacokinetic assessments, metabolic studies, and the overall development of Bicalutamide as a therapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for Bicalutamide-d4 in Androgen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide is a non-steroidal antiandrogen that acts as a selective antagonist of the androgen receptor (AR), the primary biological target of androgens like testosterone and dihydrotestosterone (DHT). It is a crucial therapeutic agent in the management of prostate cancer. Bicalutamide functions by competitively inhibiting the binding of androgens to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes. The antiandrogenic activity of bicalutamide resides almost exclusively in its (R)-enantiomer. Bicalutamide-d4, a deuterated form of bicalutamide, is an essential tool for researchers in the field of endocrinology and drug discovery. Its near-identical biochemical properties to the non-deuterated form, coupled with its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification and a valuable competitor in androgen receptor binding assays.

This document provides detailed application notes and protocols for the utilization of this compound in androgen receptor binding assays, intended to guide researchers in accurately determining the binding affinity of novel compounds for the androgen receptor.

Data Presentation

The binding affinity of Bicalutamide for the androgen receptor has been determined in various studies. As this compound is biochemically equivalent to Bicalutamide in terms of receptor binding, the following data for Bicalutamide can be considered representative for this compound.

ParameterValueReceptor SourceNotes
IC50 159–243 nM-Half-maximal inhibitory concentration against androgen receptor activation.
Ki 12.5 µMAndrogen ReceptorDissociation constant for direct binding to the androgen receptor.
Relative Binding Affinity (RBA) 0.29% - 6.4%Androgen ReceptorCompared to Metribolone (100%) or DHT (100%).

Signaling Pathways

The androgen receptor signaling pathway is a critical regulator of male sexual development and has a significant role in the progression of prostate cancer. Bicalutamide acts as a competitive antagonist in this pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_Cytoplasm Androgen Receptor (Cytoplasm) Androgen->AR_Cytoplasm Binds Bicalutamide_d4 This compound Bicalutamide_d4->AR_Cytoplasm Competitively Binds HSP HSP Complex AR_Cytoplasm->HSP Associated with AR_Androgen_Complex AR-Androgen Complex AR_Cytoplasm->AR_Androgen_Complex Forms AR_Bicalutamide_Complex AR-Bicalutamide-d4 Complex (Inactive) AR_Cytoplasm->AR_Bicalutamide_Complex Forms Nucleus Nucleus AR_Androgen_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_Androgen_Complex->ARE Binds to AR_Bicalutamide_Complex->Nucleus Translocates to AR_Bicalutamide_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates No_Transcription No Transcription ARE->No_Transcription Blocks

Caption: Androgen receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Competitive Androgen Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor using this compound as a reference competitor and a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) as the tracer.

Materials:

  • This compound (unlabeled competitor)

  • Radiolabeled Ligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone (DHT)

  • Androgen Receptor Source: Commercially available purified human AR protein, or cytosol prepared from androgen-sensitive tissues (e.g., rat prostate).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and other stabilizing agents.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail

  • 96-well filter plates with glass fiber filters

  • Scintillation counter

  • Test compounds of interest

Experimental Workflow Diagram:

AR_Binding_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffers, Ligands, AR) Serial_Dilutions Prepare Serial Dilutions (this compound & Test Compounds) Prepare_Reagents->Serial_Dilutions Incubation Incubate AR, Radioligand, and Competitor Prepare_Reagents->Incubation Serial_Dilutions->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive androgen receptor radioligand binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of this compound and the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the radiolabeled ligand stock solution.

  • Assay Plate Preparation:

    • Perform serial dilutions of the this compound and test compounds in the assay buffer to achieve a range of concentrations.

    • To determine total binding, add only the assay buffer and radiolabeled ligand to designated wells.

    • To determine non-specific binding, add a high concentration of a non-labeled androgen (e.g., unlabeled DHT) to designated wells.

  • Incubation:

    • Add the androgen receptor preparation to all wells of the 96-well plate.

    • Add the serially diluted this compound or test compounds to their respective wells.

    • Add the radiolabeled ligand to all wells at a final concentration typically at or below its Kd value.

    • Incubate the plate at 4°C for a predetermined time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

  • Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radiolabeled ligand.

    • Kd is the equilibrium dissociation constant of the radiolabeled ligand.

Conclusion

This compound is a valuable tool for studying the androgen receptor. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in androgen receptor binding assays. These assays are fundamental in the screening and characterization of novel AR modulators, contributing to the development of new therapeutics for androgen-related diseases.

Bicalutamide-d4 for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide is a non-steroidal antiandrogen (NSAA) that is widely used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes that promote cancer cell growth.[2][3] Bicalutamide is a racemic mixture, with the (R)-enantiomer being almost exclusively responsible for its antiandrogenic activity.

This document provides detailed application notes and representative protocols for the use of Bicalutamide-d4 in the context of in vivo animal studies focused on the pharmacokinetics of bicalutamide.

Bicalutamide's Mechanism of Action

Bicalutamide exerts its therapeutic effect by blocking the androgen signaling pathway. In normal and cancerous prostate cells, androgens bind to the AR, leading to a conformational change, dimerization, and translocation to the nucleus. Inside the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes involved in cell growth and survival. Bicalutamide acts as a direct antagonist to this process.

Bicalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds AR_Androgen AR-Androgen Complex Bicalutamide Bicalutamide Bicalutamide->AR Blocks AR_Androgen_nucleus AR-Androgen Complex AR_Androgen->AR_Androgen_nucleus Translocation ARE Androgen Response Element (ARE) AR_Androgen_nucleus->ARE Binds Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Promotes PK_Study_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Dosing of Bicalutamide Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Extraction Plasma Sample Extraction (with this compound) Sample_Storage->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

References

Application Notes and Protocols for Bicalutamide Analysis Using Bicalutamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of Bicalutamide in biological matrices, utilizing Bicalutamide-d4 as an internal standard (IS). The methodologies are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or other studies requiring precise measurement of Bicalutamide.

Introduction

Bicalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] It functions by blocking the androgen receptor, thereby inhibiting the growth of prostate cancer cells.[1][3] Accurate quantification of Bicalutamide in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometric analysis, as it compensates for variability in sample preparation and instrument response.[3]

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), adapted for the use of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for Bicalutamide analysis using LC-MS/MS. While the specific internal standards used in the cited literature may vary, the data provides a representative benchmark for methods employing a stable isotope-labeled internal standard like this compound.

Table 1: Method Performance Characteristics

ParameterProtein Precipitation[1]Liquid-Liquid Extraction[4]Dried Blood Spot (LLE)[5]
Linearity Range (ng/mL)10 - 2000Not Specified0.92 - 1911
Lower Limit of Quantitation (LLOQ) (ng/mL)10Not Specified0.92
Mean Extraction Recovery (%)94.4398.56Not Specified
Inter-day Precision (%RSD)2.29 - 6.48Not Specified3.19 - 10.8
Inter-day Accuracy (%)98.36 - 102.4Not SpecifiedNot Specified

Table 2: LC-MS/MS Parameters

ParameterValueReference
Ionization ModeNegative Electrospray Ionization (ESI-)[1][4][5]
Bicalutamide MRM Transition (m/z)429.2 → 255.0[1][4]
This compound MRM Transition (m/z)~433.2 → ~259.0 (projected)
ColumnC18 or Chiral Column (e.g., CHIRALPAK AD-RH)[4][5]
Mobile Phase ExampleAcetonitrile and 0.1% Formic Acid in Water[4]

Experimental Protocols

General Workflow for Sample Analysis

The general workflow for the analysis of Bicalutamide in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bicalutamide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Vortex Evaporation Evaporation & Reconstitution Extraction->Evaporation Isolate Supernatant/Eluate LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Elute Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Acquire Data

Caption: General workflow for Bicalutamide analysis.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.[1]

Materials:

  • Biological matrix (e.g., human plasma)

  • Bicalutamide and this compound stock solutions (e.g., 1 mg/mL in methanol)

  • Working standard and internal standard solutions

  • Acetonitrile (ACN), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels).

  • Add 150 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or vial.

  • Inject an appropriate volume (e.g., 4 µL) of the supernatant into the LC-MS/MS system.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT, reducing matrix effects.[4]

Materials:

  • Biological matrix (e.g., human plasma)

  • Bicalutamide and this compound stock solutions

  • Working standard and internal standard solutions

  • Extraction solvent (e.g., tert-butyl methyl ether - TBME)[4]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of this compound internal standard working solution.

  • Add 500 µL of tert-butyl methyl ether (TBME).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, minimizing matrix interference and potentially improving sensitivity.

Materials:

  • Biological matrix (e.g., human plasma)

  • Bicalutamide and this compound stock solutions

  • Working standard and internal standard solutions

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Collection tubes

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat the plasma sample (100 µL) by adding 50 µL of the this compound internal standard and diluting with 400 µL of 4% phosphoric acid in water.

    • Vortex the mixture.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and inject into the LC-MS/MS system.

Bicalutamide Mechanism of Action

Bicalutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR). This prevents the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.

Bicalutamide_MoA cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Dimerizes Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: Mechanism of action of Bicalutamide.

References

Troubleshooting & Optimization

Bicalutamide-d4 Mass Spectrometry Signal Intensity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Bicalutamide-d4 signal intensity in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Bicalutamide, where four hydrogen atoms have been replaced with deuterium. It is the preferred internal standard (IS) for the quantitative analysis of Bicalutamide using LC-MS/MS.[1] An ideal internal standard has a similar chemical structure, extraction recovery, and chromatographic retention time to the analyte.[2] Using a SIL-IS like this compound helps to correct for variations during sample preparation, injection, and ionization, thereby improving the accuracy, precision, and linearity of the results.[3][4]

Q2: What are the most common causes of poor or inconsistent this compound signal intensity?

Poor signal intensity is a frequent issue in mass spectrometry.[5] For this compound, common causes can be broadly categorized as:

  • Mass Spectrometer (MS) Issues: Incorrect tuning, suboptimal ionization source parameters (e.g., voltages, gas flows, temperature), or contamination of the ion source.[5][6]

  • Liquid Chromatography (LC) Issues: Leaks in the system, pump malfunctions leading to unstable mobile phase delivery, column degradation, or blockages.[6][7]

  • Method-Specific Issues: Matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample, improper sample preparation, or degradation of the this compound standard.[1][6]

  • Internal Standard Quality: Issues with the purity of the this compound standard or potential isotopic exchange (loss of deuterium).[8][9]

Q3: My this compound signal has completely disappeared. Where should I start troubleshooting?

A complete loss of signal suggests a singular, critical failure. A systematic approach is recommended to isolate the problem.

Troubleshooting Workflow for No Signal

NoSignalWorkflow start_node No this compound Signal Detected check_ms 1. Check MS Instrument start_node->check_ms ms_details Is there a stable ESI spray? Are voltages, gases, and temps correct? Is the instrument tuned? check_ms->ms_details check_lc 2. Check LC System lc_details Is mobile phase flowing? Is the system pressure stable? Are there any visible leaks? check_lc->lc_details check_sample 3. Check Sample & Standard sample_details Was the standard prepared correctly? Has the standard degraded? Was the correct vial injected? check_sample->sample_details ms_details->check_lc If Yes solution_ms Solution: Tune and calibrate MS. Clean ion source. ms_details->solution_ms If No lc_details->check_sample If Yes solution_lc Solution: Purge pumps, check for leaks. Replace column if necessary. lc_details->solution_lc If No solution_sample Solution: Prepare fresh standards. Verify sample position. sample_details->solution_sample If No

Caption: A step-by-step workflow for diagnosing a complete loss of this compound signal.

In-Depth Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My this compound signal is present but very weak. How can I improve it?

A weak signal can make quantification unreliable, especially at the lower limit of quantitation (LLOQ).[5] Consider the following causes and solutions.

Potential Cause Recommended Action
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters. Adjust settings like ion spray voltage, probe temperature, and nebulizing/drying gas flows to maximize the this compound signal.[5][10] For Bicalutamide, both positive and negative ESI modes have been used successfully.[11][12]
Incorrect MS/MS Parameters Verify the Multiple Reaction Monitoring (MRM) transition and collision energy. Ensure the precursor and product ions are correctly set and that the collision energy is optimized for the best fragmentation intensity.[6]
Ion Suppression (Matrix Effect) Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[6][13] Improve chromatographic separation to move the this compound peak away from interfering substances. Alternatively, enhance the sample cleanup procedure.[13]
Incorrect Standard Concentration Ensure the internal standard working solution is at the correct concentration. If it's too dilute, the signal will be weak.[5] An IS should be added at approximately the same concentration as the analyte.[2]
Instrument Contamination A dirty ion source or mass analyzer can significantly reduce sensitivity.[5] Perform routine cleaning and maintenance as per the manufacturer's guidelines.
Issue 2: Unstable or Fluctuating Signal

Q: The signal intensity of this compound is inconsistent across my sample batch. What could be the issue?

Signal instability compromises the precision of the assay.[3] The cause is often related to the LC system or the ESI source.

Diagnosing Ion Suppression

IonSuppression start_node Low or Unstable Signal Observed infusion_exp Perform Post-Column Infusion Experiment start_node->infusion_exp infusion_setup T-infuse this compound solution post-column while injecting a blank matrix extract. infusion_exp->infusion_setup observe Observe this compound Signal Trace infusion_setup->observe dip_obs Is there a dip in the signal at the analyte's retention time? observe->dip_obs yes_sol YES: Ion Suppression is Occurring dip_obs->yes_sol Yes no_sol NO: Problem is likely not matrix-related ion suppression. dip_obs->no_sol No remedy Solution: 1. Improve Chromatography 2. Enhance Sample Cleanup 3. Reduce Sample Volume yes_sol->remedy

Caption: A logical workflow to determine if ion suppression is the cause of signal loss.

Key Experimental Parameters & Protocols

Typical Mass Spectrometry Parameters for Bicalutamide

The following table summarizes typical MS parameters reported in validated methods. These can serve as a starting point for method development and troubleshooting.

Parameter Bicalutamide This compound (IS) Ionization Mode Reference
Precursor Ion (Q1) m/z 429.08435.0Positive ESI[11][14]
Product Ion (Q3) m/z 254.90221.0Positive ESI[11][14]
Collision Energy (V) 3030Positive ESI[11]
Precursor Ion (Q1) m/z 429.2N/A (Nilutamide used as IS)Negative ESI
Product Ion (Q3) m/z 255.0N/A (Nilutamide used as IS)Negative ESI
Precursor Ion (Q1) m/z 428.9N/A (Tolbutamide used as IS)Negative ESI[12]
Product Ion (Q3) m/z 254.7N/A (Tolbutamide used as IS)Negative ESI[12]

Note: Different internal standards were used in some studies, but the principles remain the same. This compound would have a precursor ion of approximately m/z 435.[11]

Bicalutamide Fragmentation Pathway

Fragmentation cluster_bic Analyte Channel cluster_bic_d4 Internal Standard Channel bic Bicalutamide (Precursor Ion) m/z ≈ 429.1 cid_node Collision-Induced Dissociation (CID) bic->cid_node MRM Transition 1 bic_d4 This compound (Precursor Ion) m/z ≈ 435.0 bic_d4->cid_node MRM Transition 2 frag1 Product Ion m/z ≈ 255.0 frag2 Product Ion m/z ≈ 221.0 cid_node->frag1 cid_node->frag2

Caption: Simplified fragmentation diagram for Bicalutamide and its d4-labeled internal standard.

Protocol: Preparation of Internal Standard Working Solution

This protocol is a general guideline for preparing a this compound working solution for spiking into plasma samples.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Intermediate Dilutions: Perform serial dilutions from the stock solution using the same solvent to create intermediate stocks.

  • Working Solution: Dilute an intermediate stock with acetonitrile to produce the final working standard solution. The concentration should be chosen so that when a small volume (e.g., 20 µL) is added to the sample (e.g., 1 mL plasma), it results in a concentration that is within the linear range of the assay and similar to the expected analyte concentrations.

  • Storage: Store all stock and working solutions at appropriate temperatures (e.g., -70°C) to ensure stability.

Protocol: Simple Protein Precipitation for Plasma Samples

Protein precipitation is a common and rapid method for sample cleanup.

  • Sample Aliquot: Pipette a known volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube.

  • Spike Internal Standard: Add a small, precise volume of the this compound working solution to every sample, calibrator, and quality control.

  • Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the tube to precipitate the plasma proteins.

  • Vortex: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.[11][12]

References

Technical Support Center: Optimizing Chromatographic Separation of Bicalutamide and Bicalutamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Bicalutamide and its deuterated internal standard, Bicalutamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Bicalutamide and this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: Active silanol groups on the column packing can interact with basic functional groups on Bicalutamide.[1] 2. Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1][2] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[1] 4. Contamination: A dirty guard column or analytical column can cause peak distortion.1. Use a modern, end-capped column: Columns with low silanol activity are recommended. Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase (for UV detection). For MS, consider volatile buffers like ammonium formate.[3] 2. Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume.[2] 3. Adjust mobile phase pH: For reversed-phase chromatography, a lower pH (e.g., using formic acid) can suppress silanol ionization and improve peak shape for basic compounds.[3] 4. Clean or replace the column: Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.
Inconsistent Retention Times 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause shifts in retention time.[4] 2. Temperature Variation: Changes in column temperature can affect retention.[2][4] 3. Pump Issues: Inconsistent flow rate from the HPLC pump. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.1. Prepare fresh mobile phase daily: Ensure accurate measurements and keep mobile phase containers covered to minimize evaporation. 2. Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times.[2] 3. Purge the pump: Ensure there are no air bubbles in the pump lines. If the problem continues, the pump may require maintenance. 4. Ensure adequate equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.
Low Sensitivity/Poor Signal 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters. 2. Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma) can suppress the ionization of the analytes.[5] 3. Improper Sample Preparation: Inefficient extraction of the analytes from the matrix.1. Optimize MS/MS parameters: Infuse a standard solution of Bicalutamide and this compound to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[5] 2. Improve sample cleanup: Employ a more effective sample preparation technique such as solid-phase extraction (SPE) to remove interfering matrix components. 3. Optimize extraction procedure: Evaluate different extraction solvents and techniques to maximize recovery.
Co-elution with Interferences 1. Insufficient Chromatographic Resolution: The chosen column and mobile phase may not be adequate to separate the analytes from matrix components or impurities.[6] 2. Sample Matrix Complexity: Biological samples can contain numerous endogenous compounds that may interfere with the analysis.1. Modify the mobile phase: Adjust the organic solvent ratio, pH, or buffer concentration. A gradient elution may be necessary to improve separation.[7] 2. Change the stationary phase: Try a column with a different chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[8] 3. Enhance sample preparation: Use a more selective sample preparation method to remove interfering substances before injection.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of Bicalutamide and this compound?

A1: Bicalutamide is a relatively non-polar compound and is well-retained on reversed-phase columns like C18 or C8.[9] this compound, being an isotopologue, will have a very similar, but not necessarily identical, retention time to Bicalutamide. They are expected to co-elute or be very closely eluted.

Q2: Which ionization mode is best for the LC-MS/MS analysis of Bicalutamide and this compound?

A2: Negative ion mode electrospray ionization (ESI) is commonly used and has been shown to be effective for the analysis of Bicalutamide.[5][10] The deprotonated molecule [M-H]⁻ is typically monitored.

Q3: What are the recommended mobile phases for the separation?

A3: For LC-MS/MS applications, volatile mobile phases are required. A common choice is a mixture of acetonitrile or methanol with water, containing a volatile additive such as formic acid or ammonium formate to control pH and improve peak shape.[3] For HPLC-UV methods, phosphate buffers can be used.[11]

Q4: How can I improve the resolution between Bicalutamide and potential impurities?

A4: To improve resolution, you can optimize the mobile phase composition (e.g., by using a shallower gradient), change the column to one with higher efficiency (smaller particle size or longer length), or try a different stationary phase chemistry.[2][6]

Q5: What are the key validation parameters to consider for a bioanalytical method involving Bicalutamide and this compound?

A5: According to regulatory guidelines, key validation parameters include selectivity, sensitivity (Lower Limit of Quantification), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix and in solution.[5][12]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol is adapted from a validated bioanalytical method.[10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add the internal standard solution (this compound).

    • Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • Bicalutamide: m/z 429.2 → 255.0.[10]

      • This compound: The precursor ion will be shifted by +4 Da (m/z 433.2). The product ion may or may not be shifted depending on the location of the deuterium labels. This needs to be determined experimentally.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol is based on methods developed for the analysis of Bicalutamide and its impurities.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the Bicalutamide sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Dilute to the desired concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C8 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.[6]

    • Flow Rate: 1.5 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Detection: UV at 272 nm.[8]

    • Column Temperature: Ambient.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Spike Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Data_Processing Data Processing Detection->Data_Processing Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Problem (e.g., Poor Peak Shape) cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Mobile Phase Issue start->cause3 cause4 Contamination start->cause4 solution1 Use End-capped Column / Modify Mobile Phase cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Prepare Fresh Mobile Phase / Check pH cause3->solution3 solution4 Clean / Replace Column cause4->solution4

References

Common interferences in Bicalutamide analysis using an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common interferences in the analysis of Bicalutamide using an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Bicalutamide analysis?

A1: Interferences in Bicalutamide analysis, particularly when using LC-MS/MS, can arise from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with Bicalutamide or the internal standard, leading to ion suppression or enhancement in the mass spectrometer.[1] This can significantly impact the accuracy and precision of quantification.

  • Metabolites: Bicalutamide is extensively metabolized in the liver, primarily through oxidation by CYP3A4 and glucuronidation.[2] These metabolites, if not chromatographically separated, can potentially interfere with the analysis of the parent drug, especially if they share similar fragmentation patterns.

  • Isomeric Impurities: Process-related impurities, such as positional isomers of Bicalutamide, can be present in the analytical standard or the drug product.[3] These may have the same mass-to-charge ratio (m/z) as Bicalutamide and can be difficult to separate chromatographically.

  • Internal Standard (IS) Crosstalk: The internal standard itself can be a source of interference. This can occur if the IS contains impurities of the analyte or if there is isotopic overlap between the analyte and a stable isotope-labeled IS.

  • Co-administered Drugs: Patients undergoing Bicalutamide therapy may be taking other medications. These drugs or their metabolites could potentially interfere with the analysis.

Q2: How do I choose an appropriate internal standard (IS) for Bicalutamide analysis?

A2: An ideal internal standard should have physicochemical properties similar to the analyte to compensate for variability during sample preparation and analysis.[4] For Bicalutamide, common choices include:

  • Stable Isotope-Labeled (SIL) Bicalutamide: This is the preferred option as it has nearly identical chemical and physical properties to Bicalutamide, ensuring it behaves similarly during extraction and ionization. Deuterated Bicalutamide ([²H₄]-(R/S)bicalutamide) has been used successfully.

  • Structural Analogs: If a SIL IS is unavailable, a structural analog can be used. The chosen analog should have similar chromatographic retention, extraction recovery, and ionization response to Bicalutamide.[5] Examples of structural analogs used in published methods include Nilutamide and Telmisartan.[6]

Q3: What are typical validation parameters for a bioanalytical method for Bicalutamide?

A3: A bioanalytical method for Bicalutamide should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, and stability. The matrix effect is a critical parameter to evaluate to ensure that the biological matrix does not interfere with the quantification.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times

Possible Causes:

  • Inadequate chromatographic separation.

  • Column degradation.

  • Issues with the mobile phase composition or pH.

Troubleshooting Steps:

  • Verify Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH.

  • Inspect the Column: Check for column contamination or degradation. If necessary, wash the column according to the manufacturer's instructions or replace it.

  • Optimize Gradient: If using a gradient elution, adjust the gradient profile to improve peak shape and resolution.

  • Check for Co-eluting Interferences: Inject a blank matrix sample to see if any endogenous components are co-eluting with the analyte or IS.

Issue 2: Inconsistent or Low Internal Standard (IS) Response

Possible Causes:

  • Inaccurate IS concentration.

  • Degradation of the IS.

  • Matrix effects suppressing the IS signal.[7]

  • Inconsistent extraction recovery.

Troubleshooting Steps:

  • Verify IS Solution: Prepare a fresh IS stock solution and verify its concentration.

  • Assess IS Stability: Evaluate the stability of the IS in the stock solution and in the processed samples under the storage and analysis conditions.[8]

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to determine if the matrix is causing ion suppression of the IS.[4] This involves comparing the response of the IS in a neat solution to its response when spiked into an extracted blank matrix.

  • Optimize Sample Preparation: If matrix effects are significant, optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove more of the interfering matrix components.[1]

Issue 3: High Background or Interfering Peaks in Blank Samples

Possible Causes:

  • Contamination of the LC-MS system.

  • Carryover from previous injections.

  • Interference from endogenous matrix components.[6]

Troubleshooting Steps:

  • System Cleaning: Clean the injection port, autosampler needle, and the mass spectrometer ion source.

  • Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections.

  • Improve Chromatographic Separation: Adjust the chromatographic conditions to separate the interfering peaks from the analyte and IS. A longer run time or a different column chemistry may be necessary.[9]

  • Enhance Sample Cleanup: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove endogenous interferences.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated bioanalytical methods for Bicalutamide.

ParameterBicalutamideInternal StandardLLOQ (ng/mL)Recovery (%)Matrix Effect (%)Reference
Method 1 Racemic BicalutamideNilutamide1094.43Not explicitly stated, but endogenous peaks were < 9.781% of LLOQ[6]
Method 2 Racemic BicalutamideTelmisartan0.9High92.47 - 106.24
Method 3 R-BicalutamideTopiramate2098.56Not explicitly stated
Method 4 Racemic BicalutamideBicalutamide-d41Not explicitly statedInvestigated and found to be minimal[10]

Experimental Protocols

Representative LC-MS/MS Method for Bicalutamide in Human Plasma

This protocol is a generalized representation based on common practices in the cited literature.[6]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Telmisartan in methanol).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 75 x 4.6 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is typical.

  • Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. Negative mode is frequently reported.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Bicalutamide: m/z 429.2 → 255.0[6]

    • Nilutamide (IS): m/z 316.2 → 273.2[6]

    • Telmisartan (IS): m/z 513.54 → 287.30

Visualizations

Interference_Troubleshooting_Workflow start Interference Suspected (Poor peak shape, inconsistent results, etc.) check_blanks Analyze Blank Matrix Samples start->check_blanks interference_present Interference Peaks Observed? check_blanks->interference_present optimize_chromatography Optimize Chromatographic Separation (e.g., gradient, column) interference_present->optimize_chromatography Yes check_is_response Evaluate Internal Standard (IS) Response interference_present->check_is_response No no_interference No Significant Interference in Blanks re_validate Re-validate Method no_interference->re_validate re_evaluate_blanks Re-analyze Blank Samples optimize_chromatography->re_evaluate_blanks re_evaluate_blanks->interference_present is_response_ok IS Response Stable? check_is_response->is_response_ok is_issue Troubleshoot IS (e.g., check concentration, stability) is_response_ok->is_issue No evaluate_matrix_effects Investigate Matrix Effects (Post-extraction addition) is_response_ok->evaluate_matrix_effects Yes is_issue->check_is_response matrix_effects_present Significant Matrix Effects? evaluate_matrix_effects->matrix_effects_present no_matrix_effects Minimal Matrix Effects matrix_effects_present->no_matrix_effects No improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effects_present->improve_sample_prep Yes no_matrix_effects->re_validate improve_sample_prep->re_validate

Caption: Workflow for troubleshooting interferences in Bicalutamide analysis.

Bicalutamide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism bicalutamide Bicalutamide (Racemate) r_bicalutamide (R)-Bicalutamide (Active) bicalutamide->r_bicalutamide s_bicalutamide (S)-Bicalutamide (Inactive) bicalutamide->s_bicalutamide hydroxy_r_bicalutamide Hydroxy-(R)-Bicalutamide r_bicalutamide->hydroxy_r_bicalutamide CYP3A4 bicalutamide_glucuronide Bicalutamide Glucuronide s_bicalutamide->bicalutamide_glucuronide Glucuronidation hydroxy_bicalutamide_glucuronide Hydroxy-Bicalutamide Glucuronide hydroxy_r_bicalutamide->hydroxy_bicalutamide_glucuronide Glucuronidation

Caption: Simplified metabolic pathway of Bicalutamide.

Internal_Standard_Selection start Select Internal Standard (IS) for Bicalutamide Analysis sil_available Is a Stable Isotope-Labeled (SIL) Bicalutamide available? start->sil_available use_sil Use SIL Bicalutamide (e.g., d4-Bicalutamide) sil_available->use_sil Yes find_analog Identify a Suitable Structural Analog sil_available->find_analog No final_selection Final IS Selection use_sil->final_selection analog_criteria Analog Criteria: - Similar physicochemical properties - Similar retention time - Similar extraction recovery - No interference with analyte find_analog->analog_criteria validate_analog Validate the chosen analog (e.g., Nilutamide, Telmisartan) find_analog->validate_analog validate_analog->final_selection

Caption: Decision tree for internal standard selection in Bicalutamide analysis.

References

Technical Support Center: Bicalutamide-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bicalutamide-d4 in biological matrices. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

This compound is a deuterated form of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer. In bioanalytical studies, this compound is commonly used as an internal standard (IS) for the quantification of Bicalutamide in biological samples such as plasma, serum, and urine. The stability of an internal standard is critical for the accuracy and reliability of the analytical method. Any degradation of this compound during sample collection, processing, storage, or analysis can lead to inaccurate quantification of the target analyte, Bicalutamide.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Both short-term exposure to room temperature and long-term storage conditions can impact stability.

  • pH: Although Bicalutamide is relatively stable across a range of pH values, extremes in pH could potentially lead to degradation.

  • Matrix Components: Endogenous enzymes and other components within plasma, serum, or urine could contribute to degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can affect the integrity of the analyte.

  • Light Exposure: While not extensively reported for Bicalutamide, light sensitivity is a potential concern for many pharmaceutical compounds.

Q3: What are the recommended storage conditions for biological samples containing this compound?

Based on available data for Bicalutamide, the following storage conditions are recommended. It is important to note that specific stability data for this compound is limited, and it is best practice to validate stability under your specific laboratory conditions.

  • Short-Term Storage: For short durations (e.g., up to 24 hours), samples can be stored at room temperature or refrigerated (2-8°C).

  • Long-Term Storage: For long-term storage, samples should be kept frozen at -20°C or -80°C. Studies have shown Bicalutamide to be stable in plasma for at least 30 days at -20°C.

  • Freeze-Thaw Cycles: It is advisable to minimize the number of freeze-thaw cycles. Bicalutamide has been shown to be stable for at least three freeze-thaw cycles in human plasma.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound in biological matrices.

Issue 1: Inconsistent or low recovery of this compound.

Possible Causes:

  • Degradation during sample handling: Prolonged exposure of samples to room temperature before processing or freezing.

  • Improper storage: Samples not being stored at the recommended frozen temperatures.

  • Multiple freeze-thaw cycles: Thawing and refreezing samples multiple times.

  • Extraction inefficiency: Suboptimal extraction procedure leading to poor recovery of the internal standard.

Troubleshooting Steps:

  • Review Sample Handling Procedures: Ensure that samples are processed (e.g., centrifugation to separate plasma/serum) and frozen as quickly as possible after collection.

  • Verify Storage Conditions: Check temperature logs of freezers to ensure samples have been consistently stored at the correct temperature.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample.

  • Optimize Extraction Method: Re-evaluate the protein precipitation or liquid-liquid extraction protocol. Ensure complete precipitation of proteins and efficient extraction of the analyte and internal standard.

Issue 2: High variability in this compound signal between samples.

Possible Causes:

  • Matrix effects: Differences in the composition of the biological matrix between individual samples can lead to ion suppression or enhancement in the mass spectrometer.

  • Inconsistent sample collection: Variations in the type of collection tubes (e.g., with different anticoagulants) or presence of hemolysis.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different lots of the biological matrix.

  • Standardize Sample Collection: Use a consistent protocol for sample collection, including the type of collection tubes and procedures to minimize hemolysis.

  • Improve Sample Cleanup: Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

Issue 3: Appearance of unexpected peaks or degradation products.

Possible Causes:

  • Chemical degradation: Although Bicalutamide is relatively stable, degradation can occur under harsh conditions (e.g., strong acid or base).

  • Metabolism: While this compound is not expected to be metabolized, in vivo studies may show metabolites of the parent drug that could potentially interfere.

Troubleshooting Steps:

  • Investigate Potential Degradation Pathways: Review the sample handling and processing steps for any exposure to extreme pH or temperature conditions. A forced degradation study on this compound can help identify potential degradation products.

  • Ensure Chromatographic Separation: Optimize the liquid chromatography method to ensure separation of the analyte and internal standard from any potential metabolites or degradation products.

Data Presentation

Table 1: Summary of Bicalutamide Stability in Human Plasma
Stability TestConditionsConcentration (ng/mL)Mean Concentration (ng/mL) ± SDPrecision (%CV)Accuracy (%)Citation
Extract Stability 4°C for 25 h1011.29 ± 0.988.69112.93[1]
2021.09 ± 2.039.62105.43[1]
200195.42 ± 3.161.6297.71[1]
16001650.33 ± 104.416.33103.15[1]
40003878.67 ± 68.541.7796.97[1]
Freeze/Thaw Stability After 3 cycles2021.25 ± 2.109.86106.23[1]
16001547 ± 120.7996.7[1]
Short-Term Stability Room temp. for 24 h2018.34 ± 0.442.4291.71[1]
16001685 ± 13.520.8105.33[1]

Experimental Protocols

Key Experiment: Bioanalytical Method for Bicalutamide in Human Plasma by LC-MS/MS

This protocol is a generalized summary based on published methods.[1]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (this compound in methanol).
  • Vortex for 30 seconds.
  • Add 200 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (method dependent).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example):
  • Bicalutamide: Precursor ion > Product ion (e.g., m/z 431.1 > 255.1)
  • This compound: Precursor ion > Product ion (e.g., m/z 435.1 > 259.1)

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_storage Storage CollectBlood Collect Blood Sample (e.g., K2EDTA tube) Centrifuge Centrifuge to Separate Plasma CollectBlood->Centrifuge AddIS Add this compound (IS) Centrifuge->AddIS ShortTerm Short-Term Storage (≤ 24h at 2-8°C) Centrifuge->ShortTerm LongTerm Long-Term Storage (≥ -20°C) Centrifuge->LongTerm Precipitate Protein Precipitation (e.g., with Acetonitrile) AddIS->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS signaling_pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT AR Androgen Receptor (AR) (Cytoplasm) DHT->AR AR_Complex AR-Androgen Complex AR->AR_Complex Bicalutamide Bicalutamide Bicalutamide->AR Block Blockade Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) on DNA GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription

References

Bicalutamide-d4 Technical Support Center: Addressing Ion Suppression Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address ion suppression effects when using Bicalutamide-d4 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Bicalutamide with this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte and its internal standard (in this case, Bicalutamide and this compound) in the mass spectrometer's ion source. This phenomenon can lead to inaccurate and unreliable quantitative results, including decreased sensitivity, precision, and accuracy.[1][2] It is caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) that compete for ionization.[2] Since this compound is used to normalize the quantitation of Bicalutamide, any uncompensated suppression can lead to erroneous concentration measurements.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs. This involves infusing a constant flow of Bicalutamide and this compound solution into the mobile phase after the analytical column but before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any dip in the baseline signal indicates the presence of interfering components from the matrix that are causing ion suppression at that specific retention time.

Q3: My this compound signal is low and inconsistent. Could this be due to ion suppression?

A3: Yes, low and inconsistent signal intensity for this compound, even when a consistent amount is spiked into samples, is a strong indicator of ion suppression.[3] Other signs can include poor peak shape, decreased sensitivity (higher limit of quantitation), and high variability (%RSD) in replicate injections.[1]

Q4: Can the choice of ionization source (ESI vs. APCI) help mitigate ion suppression for Bicalutamide analysis?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) due to its more complex ionization mechanism.[1] If you are experiencing significant ion suppression with ESI, switching to APCI could be a viable solution, as APCI is often less affected by matrix components.[1] However, the suitability of APCI depends on the thermal stability and volatility of Bicalutamide. For many pharmaceutical compounds, ESI is still the preferred method due to its applicability to a wider range of polar and non-polar compounds.

Troubleshooting Guide

Problem 1: Low and/or variable peak area for this compound.
Possible Cause Troubleshooting Step
Significant Matrix Effects 1. Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interfering matrix components.[4] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate Bicalutamide and this compound from the ion-suppressing regions of the chromatogram.[4]
Co-elution with Phospholipids 1. Modify Sample Preparation: Use a phospholipid removal plate or a specific SPE cartridge designed to remove phospholipids. 2. Adjust Chromatography: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may provide better separation from phospholipids.
Incorrect Mobile Phase pH 1. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the ionization of Bicalutamide. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.
Problem 2: Poor peak shape (tailing, fronting, or splitting) for Bicalutamide and this compound.
Possible Cause Troubleshooting Step
Column Overload or Contamination 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Clean the Column: Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's cleaning protocol. 3. Use a Guard Column: Install a guard column to protect the analytical column from strongly retained matrix components.
Inappropriate Mobile Phase 1. Adjust Mobile Phase Composition: Experiment with different mobile phase compositions and gradients to improve peak shape. 2. Check for Additive Compatibility: Ensure that any mobile phase additives are compatible with your column and MS conditions.
Secondary Interactions with Column Hardware 1. Consider a Metal-Free Column: For compounds prone to chelation, interactions with the stainless steel components of the column can cause peak tailing and signal loss. Using a PEEK-lined or other metal-free column can mitigate these effects.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention times at which matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece and necessary tubing

  • Standard solution of Bicalutamide and this compound (e.g., 100 ng/mL in mobile phase)

  • Blank plasma/matrix extract prepared by your current method

  • Reconstitution solvent

Methodology:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Bicalutamide analysis.

  • Disconnect the LC outlet from the MS inlet.

  • Connect the LC outlet to one inlet of a tee-piece.

  • Connect the outlet of a syringe pump containing the Bicalutamide/Bicalutamide-d4 standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS inlet.

  • Begin the LC gradient run without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min) to introduce the standard solution into the MS.

  • Monitor the signal for Bicalutamide and this compound in the mass spectrometer. A stable, elevated baseline should be observed.

  • Once a stable baseline is achieved, inject a blank matrix extract.

  • Monitor the baseline during the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To evaluate the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing ion suppression for Bicalutamide analysis.

2.1 Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing this compound.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2.2 Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample containing this compound, add 50 µL of 1M sodium hydroxide.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2.3 Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of plasma sample containing this compound with 200 µL of 4% phosphoric acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Data Presentation

The following tables summarize typical performance data for different sample preparation methods. The values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Analyte Recovery (%) 85 - 9570 - 8590 - 105
This compound Recovery (%) 88 - 9872 - 8892 - 108
Matrix Effect (%) 75 - 9085 - 10095 - 105
IS-Normalized Matrix Factor 0.95 - 1.050.98 - 1.020.99 - 1.01

Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. Values significantly deviating from 100% indicate ion suppression or enhancement.

Table 2: Typical LC-MS/MS Parameters for Bicalutamide and this compound Analysis

Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition (Bicalutamide) m/z 431.1 → 255.1
MRM Transition (this compound) m/z 435.1 → 259.1

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Low_Signal Low/Inconsistent Signal for this compound Post_Column_Infusion Post-Column Infusion Experiment Low_Signal->Post_Column_Infusion Poor_Reproducibility Poor Reproducibility (%RSD > 15%) Poor_Reproducibility->Post_Column_Infusion Inaccurate_Results Inaccurate Quantitation Inaccurate_Results->Post_Column_Infusion Sample_Prep Optimize Sample Preparation (PPT, LLE, SPE) Post_Column_Infusion->Sample_Prep Suppression Identified Chromatography Optimize Chromatography (Gradient, Column) Post_Column_Infusion->Chromatography Suppression Identified Sample_Prep->Chromatography MS_Parameters Adjust MS Parameters (Ion Source) Chromatography->MS_Parameters Final_Method Robust & Reliable Bicalutamide Analysis MS_Parameters->Final_Method Optimized Method

Caption: Troubleshooting workflow for ion suppression.

Bicalutamide_Signaling_Pathway Testosterone Testosterone / DHT AR Androgen Receptor (AR) (Cytoplasm) Testosterone->AR Binds & Activates AR_Bicalutamide Inactive AR-Bicalutamide Complex AR_Active Active AR Complex Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds No_Transcription Transcription Blocked AR_Bicalutamide->No_Transcription Nucleus Nucleus AR_Active->Nucleus ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Cell_Growth Prostate Cancer Cell Growth & Proliferation Transcription->Cell_Growth No_Transcription->Cell_Growth Inhibition

Caption: Bicalutamide's mechanism of action.

References

Matrix effects in Bicalutamide quantification and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Bicalutamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect Bicalutamide quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, interfering compounds present in the sample matrix.[1] In the context of Bicalutamide quantification, particularly with LC-MS/MS, these effects can lead to either ion suppression or enhancement.[2] This interference can result in inaccurate and imprecise measurements, compromising the reliability of pharmacokinetic, bioequivalence, and other clinical studies.[1][3]

Q2: Which biological matrices are commonly associated with significant matrix effects in Bicalutamide analysis?

A2: Biological matrices such as plasma, serum, and urine are complex and contain numerous endogenous components like proteins, lipids, salts, and metabolites that can cause matrix effects.[4] The severity of these effects can vary depending on the specific matrix composition and the sample preparation method employed.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for Bicalutamide quantification in plasma?

A3: Several sample preparation techniques can be employed to mitigate matrix effects in plasma samples. The most common and effective methods include:

  • Protein Precipitation (PPT): A simple and rapid technique where a solvent like acetonitrile is used to precipitate proteins. While fast, it may not remove all interfering components, potentially leading to residual matrix effects.[1][5]

  • Liquid-Liquid Extraction (LLE): This method separates Bicalutamide from the matrix based on its solubility in two immiscible liquid phases, offering a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively isolate Bicalutamide from the plasma matrix, resulting in a very clean sample and significantly reducing matrix effects.

Q4: How does the choice of an internal standard (IS) help in mitigating matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects.[6] An ideal IS has physicochemical properties very similar to Bicalutamide and co-elutes with the analyte.[7] This ensures that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement.[6] Stable isotope-labeled (SIL) internal standards are considered the gold standard as their behavior during sample preparation and ionization is nearly identical to the unlabeled analyte.[6] Structural analogs like Telmisartan and Nilutamide have also been successfully used.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Matrix components co-eluting with Bicalutamide.- Inappropriate mobile phase pH or composition.- Optimize the chromatographic gradient to better separate Bicalutamide from interfering peaks.- Adjust the mobile phase pH to ensure Bicalutamide is in a single ionic form.- Employ a more rigorous sample cleanup method like SPE.
Inconsistent or Low Recovery - Inefficient extraction during sample preparation.- Analyte loss due to adsorption to labware.- Instability of Bicalutamide in the matrix or during processing.- Evaluate and optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.- Use silanized glassware or low-adsorption polypropylene tubes.- Investigate the stability of Bicalutamide under the employed storage and experimental conditions.
Significant Ion Suppression/Enhancement - Co-eluting endogenous matrix components.- High concentration of salts or phospholipids in the final extract.- Improve sample cleanup using SPE or LLE.- Modify the chromatographic method to separate Bicalutamide from the suppression/enhancement zone.- Dilute the sample, if the concentration of Bicalutamide is sufficiently high.[2]
High Variability Between Replicate Injections - Inconsistent sample preparation.- Matrix effects varying between different lots of biological matrix.- Ensure consistent and precise execution of the sample preparation protocol.- Use a stable isotope-labeled internal standard to compensate for variability.- Evaluate matrix effects across multiple batches of the biological matrix.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Bicalutamide quantification, highlighting the performance of different analytical methods and sample preparation techniques.

Table 1: Method Performance for Bicalutamide Quantification in Human Plasma

Parameter Method 1 Method 2
Analytical Technique LC-MS/MSUPLC-MS/MS
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Internal Standard Nilutamide[8]Telmisartan[5]
Linearity Range (ng/mL) 10 - 2000[8]0.995 - 1290.105[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 10[8]0.9[5]
Mean Recovery (%) Not ReportedLQC: 105.84, MQC: 99.57, HQC: 105.34[5]
Matrix Effect (%) Not explicitly quantifiedMinimal or no matrix effect reported[5]

Table 2: HPLC Method Parameters for Bicalutamide Analysis

Parameter Method A Method B
Detector Fluorescence[9]UV[10]
Column Not SpecifiedRP-C18 (100mm x 4.6mm, 5µm)[10]
Mobile Phase 65:35 UPW:ACN with 0.1% formic acid[9]60:40 Phosphate buffer (pH 2.8):Acetonitrile[10]
Flow Rate (mL/min) 0.2[9]1.0[10]
Linearity Range (ng/mL) 2.5 - 500[9]25,000 - 150,000[10]
Detection Wavelength (nm) Ex: 272, Em: 318[9]270[10]

Detailed Experimental Protocols

Protocol 1: Bicalutamide Quantification in Human Plasma using LC-MS/MS

This protocol is based on the method described by Kim et al.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add 950 µL of the internal standard working solution (Nilutamide, 50 ng/mL in acetonitrile).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 950 µL of 70% acetonitrile.

    • Vortex for 30 seconds.

    • Inject 4 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: Not specified

    • Mobile Phase: 70% acetonitrile

    • Flow Rate: Not specified

    • Mass Spectrometer: Tandem mass spectrometer

    • Ionization Mode: Negative

    • MRM Transitions:

      • Bicalutamide: m/z 429.2 → 255.0[8]

      • Nilutamide (IS): m/z 316.2 → 273.2[8]

Protocol 2: Bicalutamide Quantification in Rat Plasma using UPLC-MS/MS

This protocol is based on the method described by Singh et al.[5]

  • Sample Preparation (Protein Precipitation):

    • To a volume of rat plasma, add an appropriate amount of the internal standard (Telmisartan).

    • Add acetonitrile to precipitate the proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • UPLC Column: Waters XBridge C18 (75 x 4.6 mm, 3.5 µm)[5]

    • Mobile Phase: 80:20 (v/v) Acetonitrile : 0.4% Formic Acid[5]

    • Flow Rate: 0.80 mL/min[5]

    • Mass Spectrometer: Tandem mass spectrometer

    • Ionization Mode: Not specified

    • MRM Transitions:

      • Bicalutamide: m/z 429.08 → 254.90[5]

      • Telmisartan (IS): m/z 513.54 → 287.30[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge spe->vortex_centrifuge supernatant Collect Supernatant/ Eluate vortex_centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for Bicalutamide quantification.

mitigation_strategies cluster_mitigation Mitigation Strategies cluster_sample_prep_details Sample Preparation Details cluster_is_details Internal Standard Details matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation matrix_effects->sample_prep chromatography Optimize Chromatography matrix_effects->chromatography internal_standard Use Appropriate Internal Standard matrix_effects->internal_standard ppt_detail Protein Precipitation sample_prep->ppt_detail lle_detail Liquid-Liquid Extraction sample_prep->lle_detail spe_detail Solid-Phase Extraction sample_prep->spe_detail sil_is Stable Isotope-Labeled (SIL) IS internal_standard->sil_is analog_is Structural Analog IS internal_standard->analog_is

Caption: Strategies to mitigate matrix effects in Bicalutamide analysis.

References

Bicalutamide-d4 Internal Standard: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bicalutamide-d4 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered ideal for LC-MS/MS analysis?

Stable isotopically labeled internal standards, such as deuterated derivatives, are generally considered the gold standard for quantitative LC-MS/MS analysis. This is because they share very similar physicochemical properties with the analyte of interest (Bicalutamide). This similarity ensures they behave almost identically during sample preparation, extraction, and chromatography, which helps to accurately correct for variations in sample processing and matrix effects.

Q2: Can this compound still be affected by matrix effects?

Yes, while deuterated internal standards are excellent at compensating for many matrix effects, they are not always immune.[1] Differential matrix effects can occur due to slight differences in retention times between the analyte and the internal standard, especially in regions of significant ion suppression or enhancement.[1] It is crucial to evaluate matrix effects during method development.

Q3: What are the common causes of poor calibration curve linearity when using this compound?

Poor linearity (e.g., a low coefficient of determination, R²) can stem from several factors:

  • Suboptimal Chromatographic Conditions: Co-elution of interfering compounds from the matrix can affect the ionization of the analyte and/or internal standard.[2]

  • Matrix Effects: As mentioned, significant ion suppression or enhancement that disproportionately affects the analyte or internal standard can lead to non-linearity.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Instability of Analyte or Internal Standard: Degradation of Bicalutamide or this compound in the analytical solution can affect the accuracy of the standards.[3]

Q4: My this compound signal is inconsistent or decreasing throughout my analytical run. What could be the cause?

A decreasing signal for the internal standard can be due to:

  • Instrument Fouling: Buildup of contaminants in the LC-MS system, particularly the ion source, can lead to a gradual decrease in signal intensity.

  • Instability in Solution: Bicalutamide and its deuterated analog may have limited stability in certain solvents or at certain temperatures over the duration of a long analytical run.[3] Studies have shown Bicalutamide solutions to be stable for about 22-24 hours at room temperature and 5°C.[3]

  • Adsorption: The analyte or internal standard may be adsorbing to vials, tubing, or other components of the autosampler and LC system.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Potential Cause Troubleshooting Steps
Co-eluting Matrix Interferences 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to better separate Bicalutamide and this compound from matrix components.[2] Consider using a different stationary phase.
2. Improve Sample Preparation: Incorporate a more rigorous sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.
Differential Matrix Effects 1. Evaluate Matrix Effects: Prepare quality control (QC) samples in the actual study matrix and compare the response to QCs in a clean solvent. A significant difference indicates the presence of matrix effects.
2. Dilution: If possible, dilute the sample to reduce the concentration of matrix components.
Detector Saturation 1. Extend the Calibration Range: Prepare standards at lower concentrations to find the linear range of the detector.
2. Adjust Injection Volume: Reduce the volume of sample injected onto the column.
Analyte/Internal Standard Instability 1. Assess Stability: Analyze the stability of Bicalutamide and this compound in the prepared solutions over time and at different storage conditions.[3][4]
2. Freshly Prepare Standards: Prepare calibration standards and QCs fresh for each analytical run.
Issue 2: High Variability in this compound Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure that all samples, calibrators, and QCs are treated with a consistent and well-documented sample preparation workflow.
2. Automate When Possible: Use automated liquid handlers for precise and repeatable pipetting.
LC-MS System Instability 1. System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run.
2. Monitor System Suitability: Inject a system suitability test sample at the beginning and throughout the run to monitor for changes in retention time, peak shape, and intensity.
Contamination 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
2. Check for Carryover: Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure.

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards

This protocol outlines the preparation of a calibration curve for the quantification of Bicalutamide in human plasma using this compound as an internal standard.

  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Bicalutamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Standard Solutions:

    • Perform serial dilutions of the Bicalutamide stock solution with the solvent to create a series of working standard solutions at concentrations that will cover the desired calibration range (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL).

  • Spiking into Matrix:

    • Aliquot blank human plasma into a series of tubes.

    • Spike a small, fixed volume of the Bicalutamide working standard solutions into the plasma to create calibration standards at the desired concentrations (e.g., 20-1600 ng/mL).[5]

    • Spike a fixed volume of the this compound working internal standard solution into each calibration standard and sample to achieve a constant final concentration.

  • Sample Extraction (Protein Precipitation):

    • To each plasma sample (calibrators, QCs, and unknowns), add a precipitating agent (e.g., acetonitrile) typically in a 3:1 or 4:1 ratio (volume of precipitant to volume of plasma).

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue (e.g., Poor Linearity, High Variability) check_linearity Issue: Poor Linearity (R² < 0.99) start->check_linearity check_variability Issue: High Variability in IS Signal start->check_variability linearity_cause1 Check for Co-eluting Peaks check_linearity->linearity_cause1 linearity_cause2 Assess Matrix Effects check_linearity->linearity_cause2 linearity_cause3 Check for Detector Saturation check_linearity->linearity_cause3 variability_cause1 Review Sample Prep Protocol check_variability->variability_cause1 variability_cause2 Evaluate System Stability check_variability->variability_cause2 variability_cause3 Investigate Contamination/Carryover check_variability->variability_cause3 linearity_sol1 Optimize Chromatography Improve Sample Cleanup linearity_cause1->linearity_sol1 end_node Resolution: Improved Calibration Performance linearity_sol1->end_node linearity_sol2 Dilute Sample Use Different Matrix for Standards linearity_cause2->linearity_sol2 linearity_sol2->end_node linearity_sol3 Lower Concentration Range Reduce Injection Volume linearity_cause3->linearity_sol3 linearity_sol3->end_node variability_sol1 Standardize Pipetting Automate Liquid Handling variability_cause1->variability_sol1 variability_sol1->end_node variability_sol2 Ensure System Equilibration Run System Suitability variability_cause2->variability_sol2 variability_sol2->end_node variability_sol3 Clean Ion Source Optimize Needle Wash variability_cause3->variability_sol3 variability_sol3->end_node

Caption: Troubleshooting workflow for this compound calibration issues.

ExperimentalWorkflow prep_stocks 1. Prepare Stock Solutions (Bicalutamide & this compound) prep_working 2. Create Working Standards (Serial Dilution of Bicalutamide) prep_stocks->prep_working spike_matrix 3. Spike into Blank Matrix (e.g., Plasma) prep_working->spike_matrix add_is 4. Add Internal Standard (this compound to all samples) spike_matrix->add_is extract 5. Sample Extraction (e.g., Protein Precipitation) add_is->extract centrifuge 6. Centrifuge to Pellet Debris extract->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for calibration curve preparation.

References

Preventing degradation of Bicalutamide-d4 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Bicalutamide-d4 during analysis. The chemical stability of this compound is considered identical to that of Bicalutamide.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, providing potential causes and systematic solutions.

Problem: Low or Decreasing Analyte Signal Over Time

If you observe a diminishing signal for this compound during an analytical run or in stored samples, it may indicate degradation.

Troubleshooting Workflow for Low this compound Response

G problem Problem: Low this compound Signal check_sample 1. Review Sample Preparation & Storage problem->check_sample Start Here ph Is sample/solvent pH basic (> pH 7)? check_sample->ph Check pH check_lc 2. Examine LC Conditions check_ms 3. Verify MS Parameters check_lc->check_ms If LC is OK, proceed to MS storage Were samples stored at room temp for >24h or exposed to light? ph->storage No adjust_ph Solution: Buffer or acidify sample to a slightly acidic pH (e.g., pH 3-5). ph->adjust_ph Yes solvent Is the solvent pure (e.g., free of oxidizing agents)? storage->solvent No fresh_prep Solution: Prepare samples fresh. Store at 2-8°C, protected from light. storage->fresh_prep Yes solvent->check_lc Yes (Sample Prep OK) use_hplc_grade Solution: Use fresh, high-purity (HPLC/LC-MS grade) solvents. solvent->use_hplc_grade No

Caption: Troubleshooting workflow for low this compound signal.

Problem: Appearance of Unexpected Peaks in Chromatogram

The presence of new or growing peaks, especially those eluting near the this compound peak, can signify the formation of degradation products.

  • Potential Cause: Forced degradation studies show that Bicalutamide is susceptible to degradation under specific stress conditions, primarily alkaline hydrolysis.[1][2] Exposure to strong bases is the most significant cause of degradation.[1][2]

  • Solution:

    • Identify the Degradant: The primary degradation pathway is hydrolysis under basic conditions.[3] Oxidation can also occur, leading to N-oxide or sulfoxide derivatives.[3]

    • Control Sample pH: Ensure that the pH of all solutions, from stock solutions to the final sample matrix and mobile phase, is neutral or slightly acidic. Bicalutamide shows no significant degradation in acidic (5N HCl), peroxide (30% H2O2), heat (105°C), or light stress conditions, but significant degradation (39.9%) occurs in basic conditions (2N NaOH) over 24 hours.[2]

    • Method Specificity: Use a validated, stability-indicating method that can effectively separate the main compound from any potential degradation products.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The chemical structure of Bicalutamide is most susceptible to hydrolysis of its amide bond, particularly under basic (alkaline) conditions.[2][3] Oxidation of the sulfide or amine groups is another potential pathway, though studies indicate it is less prone to degradation by oxidation compared to base hydrolysis.[1][3]

Bicalutamide Degradation Pathways

G BCL This compound Hydrolysis_Product Hydrolysis Products (Amide Bond Cleavage) BCL->Hydrolysis_Product Major Pathway (Significant Degradation) Oxidation_Product Oxidation Products (N-oxides, Sulfoxides) BCL->Oxidation_Product Minor Pathway (Insignificant Degradation) Base Alkaline Conditions (e.g., NaOH) Base->Hydrolysis_Product Oxidant Oxidative Stress (e.g., H2O2) Oxidant->Oxidation_Product

Caption: Major and minor degradation pathways for Bicalutamide.

Q2: How should I prepare and store my this compound stock and working solutions to ensure stability?

A2: To maximize stability:

  • Solvent: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile. Bicalutamide is practically insoluble in water.[2][6]

  • pH: Avoid alkaline conditions. If aqueous buffers are used for dilution, ensure they are neutral or slightly acidic (pH 3-7).

  • Storage Temperature: Store stock solutions refrigerated at 2–8 °C. For short-term bench-top use, solutions are generally stable at room temperature for up to 24 hours.[2][7]

  • Light Exposure: Protect solutions from direct light, especially UV light, by using amber vials or storing them in the dark to prevent potential photodegradation.[3]

Q3: What quantitative data is available on Bicalutamide stability?

A3: Forced degradation studies provide the best quantitative insight. The data below is summarized from studies on Bicalutamide, which is directly applicable to this compound.

Stress ConditionReagent/ParameterDurationDegradation (%)Reference
Alkaline Hydrolysis 2N NaOH24 hours39.9%[2]
Acid Hydrolysis 5N HCl24 hoursNo significant degradation[2]
Oxidation 30% H₂O₂24 hoursNo significant degradation[2]
Thermal 105 °C10 daysNo significant degradation[2]
Photolytic UV/Fluorescent Light10 daysNo significant degradation[1]

Q4: Can the LC-MS/MS analytical method itself cause degradation?

A4: While less common, certain analytical conditions can contribute to instability.

  • Mobile Phase pH: A high pH mobile phase (pH > 8) could potentially cause on-column degradation, especially with longer run times.

  • Source Temperature: An excessively high ion source temperature in the mass spectrometer could induce thermal degradation, although this is less likely for a stable compound like Bicalutamide. Standard source conditions are generally safe.

Recommended Experimental Protocol

This section provides a typical starting point for a stability-indicating LC-MS/MS method for the analysis of this compound in a biological matrix like human plasma.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).[7]

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

LC-MS/MS System and Conditions
  • LC System: Agilent 1200 series HPLC or equivalent.[8]

  • Mass Spectrometer: API 3200 triple quadrupole mass spectrometer or equivalent.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7]

ParameterRecommended ConditionRationale
Analytical Column C18 Column (e.g., Luna C18, 100 x 2 mm, 5 µm)Provides good reversed-phase retention and peak shape for Bicalutamide.[7]
Mobile Phase Acetonitrile / Water (70:30, v/v)Simple isocratic mobile phase for efficient elution.[7] Adding 0.1% formic acid can improve peak shape and ionization efficiency.[8]
Flow Rate 0.3 mL/minA typical flow rate for this column dimension, providing good efficiency.[7]
Injection Volume 10 µLStandard volume for good sensitivity without overloading the column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce run time.
MS/MS Transition Bicalutamide: m/z 429.2 → 255.0This represents the transition from the deprotonated parent ion to a stable product ion for quantitation.[7] this compound will have a parent ion of m/z ~433.2. The product ion may remain the same or shift depending on the location of the deuterium labels.

References

Resolving co-elution problems with Bicalutamide and its deuterated form

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-elution problems with Bicalutamide and its deuterated form. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing co-elution of Bicalutamide and its deuterated internal standard (IS)?

A1: Co-elution of an analyte and its isotopically labeled internal standard is common because they are structurally and chemically very similar. In many liquid chromatography-mass spectrometry (LC-MS/MS) applications, especially those using triple quadrupole instruments in Multiple Reaction Monitoring (MRM) mode, this is often the desired outcome. The assumption is that co-eluting compounds will experience identical matrix effects, leading to a more accurate quantification.

Q2: When does co-elution of Bicalutamide and Bicalutamide-d4 become a problem?

A2: Problems can arise if your mass spectrometer has insufficient resolution to distinguish between the analyte and the internal standard, leading to crosstalk. Crosstalk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa. This can lead to inaccurate quantification. While less common with modern mass spectrometers, it's a possibility that should be considered. Another reason to seek separation is if you are using a non-mass spectrometric detector where the two compounds cannot be distinguished by the detector itself.

Q3: What is the "chromatographic isotope effect" and how does it relate to this issue?

A3: The chromatographic isotope effect refers to the phenomenon where the substitution of an atom with its isotope (e.g., hydrogen with deuterium) can cause a slight change in chromatographic retention time. Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase. You can leverage this effect to achieve chromatographic separation.

Q4: Can I use the same MS/MS transition for both Bicalutamide and this compound?

A4: No, you must use different parent and/or product ions for the analyte and the internal standard. A common approach for deuterated standards is to monitor a parent ion that reflects the mass difference due to deuterium labeling. For example, a common transition for Bicalutamide is m/z 429.0 → 185.0, while for d4-Bicalutamide, it is m/z 433.0 → 185.0.[1]

Troubleshooting Guide: Resolving Co-elution

If you have determined that chromatographic separation of Bicalutamide and this compound is necessary for your assay, follow this troubleshooting guide.

Issue: Bicalutamide and this compound are co-eluting, and I need to achieve baseline separation.

This workflow outlines the steps to take to methodically develop a chromatographic method to separate Bicalutamide from its deuterated internal standard.

G cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution Observed mod_mobile_phase Step 1: Modify Mobile Phase - Decrease organic content - Switch organic solvent (ACN to MeOH) - Adjust buffer/modifier start->mod_mobile_phase eval1 Evaluate Separation mod_mobile_phase->eval1 adjust_temp Step 2: Adjust Column Temperature - Lower temperature to increase retention - Evaluate small changes (± 5°C) eval1->adjust_temp Partial or no separation end_success Success: Separation Achieved eval1->end_success Separation achieved eval2 Evaluate Separation adjust_temp->eval2 change_column Step 3: Change Stationary Phase - Try a different phase (e.g., phenyl-hexyl) - Consider a column with higher efficiency (smaller particles) eval2->change_column Partial or no separation eval2->end_success Separation achieved eval3 Evaluate Separation change_column->eval3 eval3->end_success Separation achieved end_fail Re-evaluate necessity of separation eval3->end_fail No separation G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_active Active AR Complex AR->AR_active Translocates to Nucleus Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding DNA DNA (Androgen Response Element) Transcription Gene Transcription DNA->Transcription Initiates AR_active->DNA Binds to ARE

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Validation of Bicalutamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The Gold Standard: LC-MS/MS for Bioanalysis

LC-MS/MS has become the definitive technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[1] This method is particularly advantageous for bioequivalence and pharmacokinetic studies where precise measurement of drug concentration over time is critical.[1]

Experimental Workflow & Signaling Pathway

The general workflow for quantifying Bicalutamide in a biological sample, such as plasma, using LC-MS/MS is depicted below. This process involves sample preparation to isolate the analyte, chromatographic separation, and subsequent detection by mass spectrometry.

LC-MS/MS Workflow for Bicalutamide Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma Plasma Sample Add_IS Addition of Internal Standard (e.g., Bicalutamide-d4) Plasma->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Data_Acquisition Data Acquisition & Quantification MRM->Data_Acquisition

Caption: General workflow for Bicalutamide quantification by LC-MS/MS.

Bicalutamide functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby preventing the stimulation of prostate cancer cell growth.[1]

Bicalutamide Mechanism of Action Androgen Androgens (Testosterone, DHT) AR Androgen Receptor Androgen->AR Binds and Activates Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression Promotes Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth Leads to

Caption: Simplified signaling pathway of Bicalutamide's anti-androgenic action.

Comparative Analysis of LC-MS/MS Methods

While a specific method using this compound is not detailed in the provided search results, its use as an internal standard is ideal due to its similar chemical and physical properties to the analyte, with a distinct mass-to-charge ratio (m/z) due to the deuterium labeling. This ensures similar extraction recovery and chromatographic retention time, leading to more accurate quantification.[3]

The following table summarizes key parameters from validated LC-MS/MS methods for Bicalutamide, offering a comparative framework for a method utilizing this compound.

ParameterMethod 1 (Nilutamide IS)[1]Method 2 (Topiramate IS)[4]Method 3 (Telmisartan IS)Proposed Method (this compound IS)
Analyte BicalutamideR-BicalutamideBicalutamideBicalutamide
Internal Standard (IS) NilutamideTopiramateTelmisartanThis compound
Matrix Human PlasmaHuman PlasmaRat PlasmaBiological Matrix (e.g., Plasma)
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction (t-butyl methyl ether)Protein Precipitation (Acetonitrile)Protein Precipitation or LLE
LC Column Not SpecifiedChiralpak AD-RH (150x4.6 mm, 5 µm)Waters XBridge C18 (75x4.6 mm, 3.5 µm)C18 or equivalent
Mobile Phase Not SpecifiedAcetonitrile: 0.1% Formic Acid in water (50:50, v/v)0.4% Formic Acid in Acetonitrile (80:20, v/v)Acetonitrile/Methanol with acidic modifier
Flow Rate Not Specified1.0 mL/min0.80 mL/min~0.5-1.0 mL/min
Ionization Mode Negative ESINegative ESINegative ESINegative ESI
MRM Transition (Analyte) m/z 429.2 → 255.0m/z 429.0 → 255.0m/z 429.08 → 254.90m/z 429.1 → 255.0
MRM Transition (IS) m/z 316.2 → 273.2m/z 338.1 → 77.8m/z 513.54 → 287.30m/z 433.1 → 255.0 (Predicted)
Linearity Range 10 - 2000 ng/mL20 - 3200 ng/mL0.995 - 1290.105 ng/mLTo be determined
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL0.9 ng/mLTo be determined
Intra-day Precision (%CV) 1.49 - 5.41%≤15%2.17 - 4.40%≤15%
Inter-day Precision (%CV) 2.29 - 6.48%≤15%2.07 - 4.47%≤15%
Intra-day Accuracy 97.95 - 103.6%Not Specified99.5 - 108%85-115%
Inter-day Accuracy 98.36 - 102.4%Not Specified93.7 - 110.41%85-115%
Extraction Recovery ~94.43%98.56%99.57 - 105.84%>80%

Detailed Experimental Protocols

A representative experimental protocol, synthesized from the compared methods, for the quantification of Bicalutamide using this compound as an internal standard would involve the following steps:

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Bicalutamide and this compound in a suitable organic solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the Bicalutamide stock solution with the appropriate solvent.

  • Calibration Standards: Spike blank plasma with the Bicalutamide working standards to create a calibration curve over the desired concentration range (e.g., 1-2000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Sample Preparation: To a volume of plasma sample (e.g., 50-100 µL), add the internal standard solution (this compound). Perform protein precipitation by adding a precipitating agent like acetonitrile, followed by vortexing and centrifugation. Collect the supernatant for analysis. Alternatively, liquid-liquid extraction can be employed.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) is typical.

    • Flow Rate: A flow rate in the range of 0.5 to 1.0 mL/min is generally effective.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is preferred for Bicalutamide.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Bicalutamide Transition: The precursor ion [M-H]⁻ at m/z 429.1 is fragmented to a product ion, commonly at m/z 255.0.[1][4]

      • This compound Transition (Predicted): The precursor ion [M-H]⁻ would be at m/z 433.1, and it is expected to fragment to the same product ion at m/z 255.0, as the deuterium atoms are typically on a part of the molecule that is not lost during fragmentation.

Comparison with Other Analytical Methods

While LC-MS/MS is the preferred method for bioanalysis, other techniques have been employed for the determination of Bicalutamide, primarily in pharmaceutical formulations.

MethodPrincipleAdvantagesDisadvantagesApplication
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1][4]High sensitivity, high selectivity, rapid analysis.[1]Higher equipment cost and complexity.Bioanalysis (plasma, blood), pharmacokinetic studies.[1][5]
RP-HPLC-UV Reverse-phase high-performance liquid chromatography with ultraviolet detection.[6]Lower cost, simpler instrumentation.Lower sensitivity and selectivity compared to MS/MS, potential for matrix interference.[1]Pharmaceutical dosage forms, bulk drug analysis.[6][7]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.[2][8]Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing compounds.Purity testing and quantification in simple formulations.[2]

References

Accuracy and precision of Bicalutamide quantification with Bicalutamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern bioanalytical methods for bicalutamide quantification predominantly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug in complex biological matrices such as plasma. The core principle of LC-MS/MS involves the chromatographic separation of the analyte of interest (bicalutamide) from other components in the sample, followed by its ionization and mass-based detection.

The Crucial Role of Internal Standards

To ensure the accuracy and precision of LC-MS/MS-based quantification, an internal standard (IS) is indispensable. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. It is added to the samples at a known concentration before sample preparation and analysis. The IS helps to correct for variations that may occur during sample processing, such as extraction losses and matrix effects, as well as instrumental variability.

A deuterated analog of the analyte, such as bicalutamide-d4, is considered the "gold standard" for an internal standard. This is because its physicochemical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample preparation and chromatographic separation. The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer. This compound is commercially available for this purpose[1].

While specific validation data for a method using this compound is not detailed in the available literature, the following sections present data from validated LC-MS/MS methods that utilize other internal standards. This information provides a benchmark for the expected performance of a well-developed and validated method.

Comparative Performance of Bicalutamide Quantification Methods

The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of bicalutamide in human plasma, utilizing various internal standards.

Table 1: Method Comparison for Bicalutamide Quantification in Human Plasma

ParameterMethod 1 (Nilutamide IS)[2]Method 2 (Topiramate IS)[3]
Internal Standard NilutamideTopiramate
Linearity Range 10 - 2000 ng/mL20 - 3200 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL
Intra-day Precision (%CV) 1.49 - 5.41%≤15%
Inter-day Precision (%CV) 2.29 - 6.48%≤15%
Intra-day Accuracy (%) 97.95 - 103.6%Not explicitly stated
Inter-day Accuracy (%) 98.36 - 102.4%Not explicitly stated
Mean Recovery (Bicalutamide) 94.43%98.56%
Mean Recovery (Internal Standard) 99.28%92.42%

Table 2: Additional Method Performance Data

ParameterMethod 3 (Tolbutamide IS - Dried Blood Spot)[4]
Internal Standard Tolbutamide
Linearity Range 0.92 - 1911 ng/mL
Intra-day Precision (%CV) 1.86 - 12.5%
Inter-day Precision (%CV) 3.19 - 10.8%

Experimental Protocols: A Closer Look

A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. Below are summaries of the methodologies employed in the cited studies.

Method 1: Bicalutamide Quantification with Nilutamide as Internal Standard[2]
  • Sample Preparation: Protein precipitation. 50 µL of plasma was treated with acetonitrile containing the internal standard.

  • Liquid Chromatography:

    • Column: Not specified

    • Mobile Phase: Not specified

    • Flow Rate: Not specified

    • Run Time: 4 minutes

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • MRM Transitions:

      • Bicalutamide: m/z 429.2 → 255.0

      • Nilutamide (IS): m/z 316.2 → 273.2

Method 2: Chiral Separation of R-Bicalutamide with Topiramate as Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction. Plasma samples were extracted with an organic solvent.

  • Liquid Chromatography:

    • Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Run Time: 6 minutes

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • MRM Transitions:

      • R-Bicalutamide: m/z 429.0 → 255.0

      • Topiramate (IS): m/z 338.1 → 77.8

Visualizing the Process and Mechanism

To further elucidate the analytical workflow and the mechanism of action of bicalutamide, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation / LLE IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Analytical Workflow for Bicalutamide Quantification

Bicalutamide exerts its therapeutic effect by acting as a non-steroidal anti-androgen. It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade prevents the translocation of the receptor to the nucleus and the subsequent transcription of androgen-responsive genes, thereby inhibiting the growth of prostate cancer cells.

cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds & Activates Bicalutamide Bicalutamide Bicalutamide->AR Binds & Blocks ARE Androgen Response Element (ARE) AR->ARE Translocation Gene Gene Transcription ARE->Gene Initiates Cell Growth & Proliferation Cell Growth & Proliferation Gene->Cell Growth & Proliferation

Bicalutamide Signaling Pathway

Conclusion

The accurate and precise quantification of bicalutamide is achievable through validated LC-MS/MS methods. While various internal standards have been successfully employed, the use of a deuterated analog like this compound is theoretically superior due to its similar physicochemical properties to the analyte, which can lead to more effective correction of matrix effects and other sources of variability. The data presented from methods using alternative internal standards demonstrate that high levels of accuracy and precision are attainable. Researchers should select an appropriate internal standard and rigorously validate their method to ensure the generation of reliable data for their specific application.

References

Linearity and range of Bicalutamide detection using a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bicalutamide in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. A key element in achieving reliable quantification is the use of an appropriate internal standard, with stable isotope-labeled (deuterated) standards being the preferred choice.

This guide provides a comparative overview of LC-MS/MS methods for the detection of bicalutamide, with a focus on the impact of the internal standard on assay performance, particularly linearity and range. While the use of a deuterated bicalutamide standard is considered best practice, its availability and cost can be prohibitive. Consequently, many validated methods employ alternative, structurally similar internal standards.

Performance Comparison of Bicalutamide Quantification Methods

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of bicalutamide, highlighting the different internal standards used.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)Correlation Coefficient (r²)Reference
Not SpecifiedBicalutamideHuman Plasma1 - 1,00011,000Not Specified(Kim et al., 2017)[1]
NilutamideBicalutamideHuman Plasma10 - 2,000102,000≥ 0.9993(Kim et al., 2011)
TopiramateR-BicalutamideHuman Plasma20 - 3,200203,200≥ 0.9990(Ramarao et al., 2013)[2][3]
TelmisartanBicalutamideRat Plasma0.995 - 1290.1050.9951290.1050.9958(Gajula et al., 2022)[4]
TolbutamideBicalutamideMouse Blood (DBS)0.92 - 19110.921911Not Specified(Suresh et al., 2015)[5]

Note: LLOQ (Lower Limit of Quantification), ULOQ (Upper Limit of Quantification). A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship between the analyte concentration and the instrument response.

Experimental Protocols

Below are representative experimental protocols for the quantification of bicalutamide using LC-MS/MS with a non-deuterated internal standard. The principles of this workflow are directly applicable to methods employing a deuterated standard.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., Nilutamide in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 100 mm x 2 mm, 5 µm).

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., distilled water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). The elution can be isocratic or a gradient.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

Tandem Mass Spectrometry
  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. For bicalutamide, negative mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The mass transitions monitored are specific to the parent and daughter ions of bicalutamide and the internal standard.

    • Bicalutamide MRM transition: m/z 429.2 → 255.0

    • Nilutamide (IS) MRM transition: m/z 316.2 → 273.2

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of bicalutamide in a biological matrix using an internal standard.

Bicalutamide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (Deuterated or Analogue) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Result Concentration of Bicalutamide Data_Processing->Result

Caption: Workflow for Bicalutamide Quantification.

The Advantage of a Deuterated Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation and analysis. A deuterated internal standard is considered the "gold standard" because it co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency in the mass spectrometer. This leads to more accurate and precise quantification by effectively correcting for matrix effects and variations in instrument response.

While methods using non-deuterated internal standards can be rigorously validated to provide reliable results, they may be more susceptible to differential matrix effects, where the ionization of the analyte and the internal standard are suppressed or enhanced to different extents by other components in the sample matrix. This can potentially compromise the accuracy of the measurements.

References

A Comparative Guide to Bicalutamide Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of LC-MS/MS Method Performance

The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of Bicalutamide in biological matrices. This comparative data is extracted from several key studies and provides a snapshot of the expected performance from well-validated methods.

Parameter Method A Method B Method C Method D
Internal Standard (IS) Nilutamide[1]Telmisartan[2]Topiramate[D4]-Bicalutamide[3]
Matrix Human Plasma[1]Rat Plasma[2]Human PlasmaHuman Plasma[3]
Linearity Range (ng/mL) 10 - 2000[1]0.995 - 1290.105[2]20 - 32001 - 1000[3]
Correlation Coefficient (r²) > 0.9993[1]Not explicitly stated≥ 0.9990Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 10[1]0.9[2]201[3]
Intra-day Precision (%CV) 1.49 - 5.41[1]2.17 - 4.40[2]≤ 15< 15.3[3]
Inter-day Precision (%CV) 2.29 - 6.48[1]2.07 - 4.47[2]≤ 15Not explicitly stated
Intra-day Accuracy (%) 97.95 - 103.6[1]99.5 - 108[2]Not explicitly stated92.8 - 107.7[3]
Inter-day Accuracy (%) 98.36 - 102.4[1]93.7 - 110.41[2]Not explicitly statedNot explicitly stated
Mean Extraction Recovery (%) 94.43 ± 4.52[1]99.57 - 105.84[2]98.56Not explicitly stated

Experimental Protocols

The methodologies outlined below are representative of the common steps involved in the quantification of Bicalutamide using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Bicalutamide from plasma is protein precipitation.

  • Sample Aliquoting : Transfer a small volume (e.g., 50 µL) of plasma sample into a clean microcentrifuge tube.[1][3]

  • Internal Standard Spiking : Add a working solution of the internal standard (e.g., Bicalutamide-d4 or another suitable compound) to the plasma sample.

  • Precipitation : Add a precipitating agent, typically acetonitrile, to the sample. The ratio of acetonitrile to plasma is often high (e.g., 3:1 v/v) to ensure complete protein precipitation.

  • Vortexing : Vortex the mixture thoroughly for approximately 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for about 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a well plate for LC-MS/MS analysis.

  • Dilution (Optional) : The supernatant may be further diluted with the mobile phase to ensure the concentration is within the linear range of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation :

    • Column : A C18 reverse-phase column is frequently used for the separation of Bicalutamide and its internal standard.[2]

    • Mobile Phase : The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[2] The composition can be delivered isocratically or as a gradient.

    • Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume : A small volume of the prepared sample (e.g., 5-10 µL) is injected into the LC system.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Bicalutamide and its internal standard.[2]

    • MRM Transitions :

      • Bicalutamide: A common transition is m/z 429.2 → 255.0.[1]

      • Internal Standard (this compound): The transition would be shifted by the mass of the deuterium labels. For other internal standards, specific transitions are used (e.g., Nilutamide: m/z 316.2 → 273.2).[1]

Visualizations

Experimental Workflow for Bicalutamide Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G cluster_performance Performance Characteristics Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy->Precision

References

Assessing the Impact of Isotopic Labeling on Bicalutamide Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the non-steroidal anti-androgen, Bicalutamide, the choice of internal standard is a critical factor that directly influences the reliability and robustness of the analytical method. This guide provides a comprehensive comparison of Bicalutamide quantification using a conventional structural analog internal standard versus the anticipated advantages of employing an isotopically labeled internal standard. The information is supported by experimental data from published literature to aid in the selection of the most appropriate analytical strategy.

Superior Precision in Bioanalysis with Isotopic Labeling

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. An ideal SIL-IS is chemically identical to the analyte, with the only difference being a mass shift of at least 3 atomic mass units due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer. This co-behavior allows for highly effective compensation for variations during sample preparation and analysis, leading to significantly improved precision and accuracy compared to methods using structural analog internal standards.

Quantitative Data Comparison

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Bicalutamide quantification using a structural analog internal standard (Nilutamide), as reported in the literature. This data serves as a baseline for understanding the expected performance of a method employing a SIL-IS. Based on established principles, a method with a SIL-IS would be expected to exhibit even tighter precision (lower %CV).

ParameterMethod with Structural Analog IS (Nilutamide)[1]Expected Performance with Isotopically Labeled IS
Linearity Range 10 - 2000 ng/mLSimilar or wider range
Correlation Coefficient (r²) ≥ 0.9993≥ 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mLPotentially lower due to reduced noise
Intra-batch Precision (%CV) 1.49% - 5.41%Expected to be consistently <5%
Inter-batch Precision (%CV) 2.29% - 6.48%Expected to be consistently <5%
Intra-batch Accuracy (%RE) 97.95% - 103.6%98% - 102%
Inter-batch Accuracy (%RE) 98.36% - 102.4%98% - 102%
Mean Extraction Recovery 94.43%Similar, but variability is better compensated

Experimental Protocols

Method Using a Structural Analog Internal Standard (Nilutamide)

This protocol is based on a validated LC-MS/MS method for the determination of Bicalutamide in human plasma[1].

1. Sample Preparation:

  • To 50 µL of human plasma, add 950 µL of the internal standard working solution (Nilutamide in a suitable organic solvent).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 950 µL of 70% acetonitrile.

  • Vortex for 30 seconds.

  • Inject 4 µL of the final solution into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Luna C18 (100 mm x 2 mm, 5 µm)

  • Mobile Phase: Distilled water/acetonitrile (30/70, v/v)

  • Flow Rate: 0.3 mL/min

  • Run Time: 4 minutes

3. Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transitions (m/z):

    • Bicalutamide: 429.2 → 255.0

    • Nilutamide (IS): 316.2 → 273.2

Anticipated Method Using an Isotopically Labeled Internal Standard (e.g., Bicalutamide-d4)

While a specific validated method using a deuterium-labeled Bicalutamide was not found in the reviewed literature, the protocol would be very similar to the one above, with the key difference being the internal standard used.

1. Sample Preparation:

  • The same sample preparation procedure would be followed, but the internal standard working solution would contain this compound at a known concentration.

2. Liquid Chromatography:

  • The chromatographic conditions would likely be identical or very similar, as the isotopic labeling has a negligible effect on the retention time.

3. Mass Spectrometry:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transitions (m/z):

    • Bicalutamide: 429.2 → 255.0

    • This compound (IS): 433.2 → 259.0 (hypothetical, assuming 4 deuterium atoms are added and fragmentation is similar)

Visualizing the Workflow and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Analog or Labeled) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution supernatant_transfer->dilution injection Injection into LC-MS/MS dilution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (Analyte & IS) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates and Binds Bicalutamide Bicalutamide Bicalutamide->AR Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Initiates

References

Safety Operating Guide

Navigating the Safe Disposal of Bicalutamide-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bicalutamide-d4, a deuterated analogue of the non-steroidal anti-androgen, Bicalutamide. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile of this compound

This compound is classified with specific health hazards that necessitate careful handling and disposal. The following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard StatementDescription
CarcinogenicityH351Suspected of causing cancer[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation[1][2]
Reproductive ToxicityH360May damage fertility or the unborn child[2]
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects[2]

Procedural Steps for Proper Disposal

The disposal of this compound must be managed as hazardous waste due to its toxicological profile. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Safety goggles to protect from eye contact.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

  • A properly fitted respirator if there is a risk of inhaling dust.

Step 2: Waste Segregation and Collection

All waste materials contaminated with this compound must be collected and segregated as hazardous chemical waste. This includes:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any lab supplies such as weighing paper or contaminated bench liners. This solid waste should be collected in a designated, clearly labeled hazardous waste container.[5] The original manufacturer's container can be used if it is in good condition.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous waste.[5]

Step 3: Labeling of Hazardous Waste Containers

Proper labeling of waste containers is crucial for safety and compliance. The label must include:

  • The words "Hazardous Waste".[7][8]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7][8]

  • A clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").[7]

  • The accumulation start date (the date the first piece of waste is placed in the container).

Step 4: Storage of Hazardous Waste

Designate a specific, secure area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7] This area should be away from general lab traffic and drains. Key storage requirements include:

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and always kept securely closed except when adding waste.[5][7][8]

  • Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[5][8] The secondary container should be able to hold at least 110% of the volume of the largest container it holds.[5]

  • Segregation: Store this compound waste away from incompatible materials.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through a commercial waste vendor without explicit approval and guidance from your EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bicalutamide_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps labeling Step 3: Label Containers Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Step 4: Store in Designated SAA (Secure, Closed, Secondary Containment) labeling->storage disposal_request Step 5: Contact EHS for Pickup storage->disposal_request end End: Proper Disposal by EHS disposal_request->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.